Product packaging for N-Allylnornuciferine(Cat. No.:CAS No. 35936-72-2)

N-Allylnornuciferine

Cat. No.: B15474314
CAS No.: 35936-72-2
M. Wt: 321.4 g/mol
InChI Key: AYSSSOUCEZIHII-QGZVFWFLSA-N
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Description

N-Allylnornuciferine is a useful research compound. Its molecular formula is C21H23NO2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO2 B15474314 N-Allylnornuciferine CAS No. 35936-72-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35936-72-2

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

(6aR)-1,2-dimethoxy-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C21H23NO2/c1-4-10-22-11-9-15-13-18(23-2)21(24-3)20-16-8-6-5-7-14(16)12-17(22)19(15)20/h4-8,13,17H,1,9-12H2,2-3H3/t17-/m1/s1

InChI Key

AYSSSOUCEZIHII-QGZVFWFLSA-N

Isomeric SMILES

COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)N(CCC3=C1)CC=C)OC

Canonical SMILES

COC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)CC=C)OC

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of N-Allylnornuciferine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylnornuciferine is a semi-synthetic aporphine alkaloid derived from nornuciferine. Aporphine alkaloids, a large class of isoquinoline alkaloids, are known for their diverse pharmacological activities, particularly their interaction with dopamine and serotonin receptors. This technical guide outlines a proposed synthesis of this compound from its precursor, nornuciferine, details predicted characterization data, and discusses its potential biological activities based on the pharmacology of related compounds. Due to the limited availability of direct experimental data for this compound, this document serves as a predictive guide based on established chemical principles and the known properties of similar aporphine alkaloids.

Introduction

Aporphine alkaloids, characterized by their tetracyclic dibenzo[de,g]quinoline ring system, are a significant class of natural products with a broad spectrum of biological activities. Nuciferine, the N-methylated parent compound of nornuciferine, is a major bioactive alkaloid found in the leaves of the lotus plant (Nelumbo nucifera)[1][2]. Both nuciferine and its N-demethylated metabolite, nornuciferine, have been shown to interact with various neurotransmitter receptors, including dopamine and serotonin receptors, suggesting their potential as scaffolds for the development of novel therapeutics for neurological and psychiatric disorders.

The introduction of an allyl group at the nitrogen atom of nornuciferine to yield this compound is a strategic modification aimed at potentially altering its pharmacokinetic and pharmacodynamic properties. N-alkylation of bioactive amines is a common strategy in medicinal chemistry to modulate receptor affinity, selectivity, and metabolic stability. This guide provides a comprehensive overview of a proposed synthetic route to this compound, its predicted analytical characterization, and its putative biological context.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward N-alkylation of nornuciferine. Nornuciferine itself can be isolated from natural sources or synthesized. For the purpose of this guide, we will focus on the final N-alkylation step, assuming the availability of nornuciferine.

Experimental Protocol: N-Alkylation of Nornuciferine

Materials:

  • Nornuciferine (starting material)

  • Allyl bromide (alkylating agent)

  • Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

  • Acetonitrile (CH₃CN) or a similar polar aprotic solvent

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of nornuciferine (1.0 equivalent) in dry acetonitrile, add potassium carbonate (2.0-3.0 equivalents).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add allyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product Nornuciferine Nornuciferine Reaction_Vessel Reaction Nornuciferine->Reaction_Vessel Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Acetonitrile Solvent->Reaction_Vessel Reflux Reflux (e.g., 82°C) Reflux->Reaction_Vessel Filtration Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Chromatography Silica Gel Chromatography Drying->Chromatography N_Allylnornuciferine This compound Chromatography->N_Allylnornuciferine Reaction_Vessel->Reflux Reaction_Vessel->Filtration

Proposed synthesis workflow for this compound.

Predicted Characterization Data

The following tables summarize the predicted analytical data for this compound based on the known data for nuciferine and other aporphine alkaloids.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₂₁H₂₃NO₂
Molecular Weight 321.41 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available; expected to be a crystalline solid
Solubility Soluble in chloroform, dichloromethane, methanol; sparingly soluble in water
Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2d1HAromatic H
~ 7.2 - 7.4m3HAromatic H
~ 6.8s1HAromatic H
~ 6.6s1HAromatic H
~ 5.8 - 6.0m1HAllyl -CH=
~ 5.1 - 5.3m2HAllyl =CH₂
~ 3.9s3HOCH₃
~ 3.6s3HOCH₃
~ 3.0 - 3.5m4HAllyl -CH₂-N & N-CH₂
~ 2.5 - 3.0m4HAliphatic CH₂

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 152Aromatic C-O
~ 145Aromatic C-O
~ 135Allyl -CH=
~ 125 - 130Aromatic C & CH
~ 117Allyl =CH₂
~ 110 - 115Aromatic CH
~ 60OCH₃
~ 55OCH₃
~ 53N-CH₂ (aporphine)
~ 52N-CH₂ (allyl)
~ 35Aliphatic CH₂
~ 29Aliphatic CH₂

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

IonPredicted m/zFragmentation Pattern
[M+H]⁺ 322.175The protonated molecular ion.
[M-CH₃]⁺ 307.152Loss of a methyl radical from a methoxy group.
[M-C₃H₅]⁺ 280.139Loss of the allyl group.
Retro-Diels-Alder Fragments VariesCharacteristic fragmentation of the aporphine core, leading to the loss of the ethylamine bridge.[3]

Putative Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, its structural similarity to nuciferine and other N-substituted aporphine alkaloids allows for informed predictions about its potential pharmacological profile. Aporphine alkaloids are known to interact with dopaminergic and serotonergic systems.

Nuciferine has been reported to be an antagonist at dopamine D₂ receptors and an antagonist/partial agonist at serotonin 5-HT₂ₐ and 5-HT₂c receptors. Nornuciferine also exhibits affinity for these receptors. It is plausible that this compound will retain affinity for these receptors, although the N-allyl substituent may alter its potency and efficacy.

Potential Interaction with Dopamine and Serotonin Signaling Pathways

The interaction of this compound with dopamine D₂ and serotonin 5-HT₂ₐ receptors could modulate downstream signaling cascades. For instance, as a D₂ antagonist, it would be expected to block the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. As a 5-HT₂ₐ antagonist, it could inhibit the Gq/11-mediated activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Signaling_Pathway cluster_receptor Receptor Level cluster_effector Effector & Second Messenger Level cluster_cellular Cellular Response N_Allyl This compound D2R Dopamine D₂ Receptor N_Allyl->D2R Antagonism HT2AR Serotonin 5-HT₂ₐ Receptor N_Allyl->HT2AR Antagonism AC Adenylyl Cyclase D2R->AC Inhibition PLC Phospholipase C HT2AR->PLC Activation cAMP cAMP AC->cAMP IP3_DAG IP₃ / DAG PLC->IP3_DAG Response_D2 Modulation of Neuronal Excitability cAMP->Response_D2 Response_HT2A Modulation of Ca²⁺ Signaling IP3_DAG->Response_HT2A

Putative signaling pathways of this compound.

Conclusion

This technical guide provides a predictive framework for the synthesis and characterization of this compound, a novel derivative of the naturally occurring aporphine alkaloid, nornuciferine. The proposed synthetic route via N-alkylation is a standard and reliable method for accessing such derivatives. The predicted analytical data offers a baseline for the characterization of this compound. Based on the known pharmacology of related aporphine alkaloids, this compound is anticipated to interact with dopamine and serotonin receptors, warranting further investigation into its potential as a modulator of these key neurotransmitter systems. Experimental validation of the synthesis, characterization, and biological activity is essential to confirm the predictions outlined in this guide and to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Allylnornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: As of the current date, a comprehensive body of scientific literature detailing the specific mechanism of action, receptor binding affinities, and functional activities of N-Allylnornuciferine is not publicly available. This document, therefore, leverages the extensive research conducted on its parent compound, Nuciferine , to provide a foundational and predictive overview. The pharmacological data presented herein is based on Nuciferine and should be considered a proxy, offering a scientifically informed but hypothetical framework for understanding the potential actions of this compound. The influence of the N-allyl substitution is discussed based on established principles of medicinal chemistry and structure-activity relationships (SAR) of related compounds.

Introduction to this compound

This compound is a derivative of Nuciferine, a well-characterized aporphine alkaloid found in the sacred lotus (Nelumbo nucifera) and the blue lotus (Nymphaea caerulea). Aporphine alkaloids are a class of isoquinoline alkaloids known for their diverse pharmacological effects, primarily interacting with the central nervous system. The structural difference between this compound and Nuciferine lies in the substitution at the nitrogen atom of the aporphine core: this compound possesses an allyl group (-CH₂-CH=CH₂), whereas Nuciferine has a methyl group (-CH₃). This seemingly minor structural modification can significantly alter the compound's pharmacological profile, including its binding affinity for various receptors and its functional activity as an agonist, antagonist, or partial agonist.

Predicted Pharmacological Profile of this compound

Based on the comprehensive in vitro characterization of Nuciferine, it is anticipated that this compound will exhibit a complex polypharmacological profile, interacting with multiple dopamine and serotonin receptor subtypes. The N-allyl group is known in other classes of compounds to modulate receptor affinity and efficacy. For instance, in some opioid and dopamine receptor ligands, N-allyl substitution can confer antagonist or partial agonist properties.

Dopaminergic System Interaction

Nuciferine has been shown to act as a partial agonist at dopamine D2 and D5 receptors and a full agonist at D4 receptors. It also inhibits the dopamine transporter (DAT). The N-allyl substitution in this compound may alter these interactions. It is plausible that the bulkier allyl group could decrease the agonist efficacy at D2 receptors, potentially shifting the profile towards antagonism or weaker partial agonism.

Serotonergic System Interaction

Nuciferine displays a multifaceted interaction with the serotonergic system, acting as an antagonist at 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₒ receptors, an inverse agonist at 5-HT₇ receptors, a partial agonist at 5-HT₆ receptors, and a full agonist at 5-HT₁ₐ receptors. The N-allyl group in this compound is likely to maintain interactions with these receptors, although the precise affinities and functional activities remain to be experimentally determined.

Quantitative Data (Based on Nuciferine)

The following tables summarize the quantitative data for Nuciferine, which serves as a foundational reference for predicting the activity of this compound.

Table 1: Receptor Binding Affinities (Ki) of Nuciferine

Receptor FamilyReceptor SubtypeBinding Affinity (Ki, nM)
Dopamine D₁>10,000
D₂185
D₃160
D₄68
D₅330
Serotonin 5-HT₁ₐ93
5-HT₁ₙ1,200
5-HT₁ₑ3,300
5-HT₂ₐ4
5-HT₂ₙ11
5-HT₂ₒ1
5-HT₅ₐ1,100
5-HT₆43
5-HT₇26
Adrenergic α₁ₐ1,100
α₁ₙ2,100
α₁ₐ2,000
α₂ₐ1,700
α₂ₙ1,200
α₂ₒ740
Transporters DAT206
SERT>10,000
NET1,300

Data sourced from Farrell et al. (2016). In Vitro and In Vivo Characterization of the Alkaloid Nuciferine. PLOS ONE.

Table 2: Functional Activity of Nuciferine at Key Receptors

ReceptorAssay TypeParameterValueFunctional Effect
Dopamine D₂ G-protein activationEC₅₀237 nMPartial Agonist
Eₘₐₓ56%
Serotonin 5-HT₂ₐ Calcium FluxIC₅₀14 nMAntagonist
Serotonin 5-HT₂ₙ Calcium FluxIC₅₀25 nMAntagonist
Serotonin 5-HT₂ₒ Calcium FluxIC₅₀3 nMAntagonist

Data sourced from Farrell et al. (2016). In Vitro and In Vivo Characterization of the Alkaloid Nuciferine. PLOS ONE.

Experimental Protocols (General Methodology for Characterization)

The following outlines the general experimental protocols that would be necessary to elucidate the precise mechanism of action of this compound. These methods are standard in pharmacological research.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., HEK293 cells).

    • Incubate the membranes with a specific radioligand for the target receptor at a known concentration.

    • Add increasing concentrations of this compound to compete with the radioligand for binding.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Functional Assays
  • Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at specific receptors.

  • Methodology (Example for a Gαi-coupled receptor like Dopamine D₂):

    • Use a cell line co-expressing the D₂ receptor and a reporter system, such as a cAMP-responsive element linked to a luciferase gene.

    • Treat the cells with increasing concentrations of this compound in the presence of forskolin (to stimulate cAMP production).

    • Measure the luminescence, which will be inversely proportional to the activation of the Gαi pathway.

    • To test for antagonist activity, co-incubate increasing concentrations of this compound with a known D₂ agonist (e.g., quinpirole) and measure the inhibition of the agonist response.

    • Plot concentration-response curves to determine EC₅₀/IC₅₀ and Eₘₐₓ values.

Signaling Pathways & Visualizations

The following diagrams illustrate the potential signaling pathways that this compound might modulate, based on the known pharmacology of Nuciferine.

G cluster_d2 Dopamine D2 Receptor Pathway (Predicted Partial Agonism) N_Allylnornuciferine This compound D2R Dopamine D2 Receptor N_Allylnornuciferine->D2R Gi Gαi/o D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene

Caption: Predicted partial agonist activity of this compound at the D2 receptor, leading to partial inhibition of the cAMP pathway.

G cluster_5ht2a Serotonin 5-HT2A Receptor Pathway (Predicted Antagonism) N_Allylnornuciferine This compound Receptor5HT2A 5-HT2A Receptor N_Allylnornuciferine->Receptor5HT2A Serotonin Serotonin Serotonin->Receptor5HT2A Gq Gαq/11 Receptor5HT2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC

Caption: Predicted antagonist activity of this compound at the 5-HT2A receptor, blocking serotonin-mediated signaling.

G cluster_workflow Experimental Workflow for Characterization Compound This compound Synthesis/Isolation Binding Radioligand Binding Assays (Ki) Compound->Binding Functional Functional Assays (EC50, Emax) Compound->Functional Data Data Analysis & SAR Binding->Data Functional->Data InVivo In Vivo Behavioral Studies Data->InVivo

The Pharmacological Profile of N-Allylnornuciferine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available pharmacological data for N-Allylnornuciferine is limited. This document provides a detailed pharmacological profile of its parent compound, nuciferine, to serve as a foundational reference for researchers, scientists, and drug development professionals. The N-allyl substitution on the nitrogen of the aporphine structure may alter the affinity and efficacy at various receptors; therefore, the data presented here for nuciferine should be considered a proxy and a starting point for the investigation of this compound.

Nuciferine is an aporphine alkaloid found in the plants Nymphaea caerulea and Nelumbo nucifera. It exhibits a complex pharmacological profile with interactions at multiple dopamine and serotonin receptors, suggesting potential applications in the treatment of various central nervous system disorders.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities and functional activities of nuciferine.

Table 1: Receptor Binding Affinities of Nuciferine

Receptor TargetRadioligandKᵢ (nM)
5-HT₂ₐ[³H]Ketanserin478
5-HT₂ᵣ[³H]Mesulergine131
5-HT₂ₒ[³H]LSD1000
5-HT₆[³H]LSD700
5-HT₇[³H]5-CT150
D₂[³H]Spiperone64
D₄[³H]Nemonapride2000
D₅[³H]SCH233902600
Dopamine Transporter (DAT)[³H]WIN35428>10000

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) and related publications.[2]

Table 2: Functional Activity of Nuciferine

Receptor TargetAssay TypeParameterValueFunctional Activity
5-HT₁ₐGᵢ ActivationEC₅₀ (nM)3200Agonist
5-HT₂ₐCa²⁺ FluxIC₅₀ (nM)478Antagonist
5-HT₂ᵣCa²⁺ FluxIC₅₀ (nM)131Antagonist
5-HT₂ₒCa²⁺ FluxIC₅₀ (nM)1000Antagonist
5-HT₆Gₛ-cAMP AccumulationEC₅₀ (nM) / Eₘₐₓ (%)700 / 17.3Partial Agonist
5-HT₇Gₛ-cAMP AccumulationIC₅₀ (nM)150Inverse Agonist
D₂Gᵢ ActivationEC₅₀ (nM) / Eₘₐₓ (%)64 / 67Partial Agonist
D₄Gᵢ ActivationEC₅₀ (nM)2000Agonist
D₅Gₛ-cAMP AccumulationEC₅₀ (nM) / Eₘₐₓ (%)2600 / 50Partial Agonist

Data sourced from Farrell et al. (2016). Eₘₐₓ is the maximal effect relative to the endogenous agonist.[2][3]

In Vivo Pharmacology

In rodent models, nuciferine has demonstrated effects consistent with atypical antipsychotic drugs. These include the inhibition of phencyclidine (PCP)-induced locomotor activity and the restoration of PCP-induced deficits in prepulse inhibition, without inducing catalepsy.[1][4] Nuciferine also blocks the head-twitch response induced by 5-HT₂ₐ agonists.[2]

Pharmacokinetics of Nuciferine and N-Nornuciferine

A study in rats provided pharmacokinetic data for both nuciferine and its metabolite, N-nornuciferine, after oral and intravenous administration of a lotus leaf alkaloid fraction.

Table 3: Pharmacokinetic Parameters in Rats

CompoundAdministrationCₘₐₓ (µg/mL)Tₘₐₓ (h)t₁/₂ (h)Oral Bioavailability (%)
NuciferineOral (50 mg/kg)1.710.92.0958.13
N-NornuciferineOral (50 mg/kg)0.571.653.8479.91
NuciferineIV (10 mg/kg)--2.09-
N-NornuciferineIV (10 mg/kg)--3.84-

Both compounds were found to cross the blood-brain barrier.[5][6][7]

Experimental Protocols

The following are generalized methodologies for the key experiments cited. For specific details, it is recommended to consult the NIMH PDSP online resources.[2]

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

General Procedure:

  • Preparation of Cell Membranes: Cell lines stably or transiently expressing the receptor of interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the test compound (nuciferine).

  • Incubation: The reaction mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptors.

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

experimental_workflow_binding_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Cell Culture with Receptor Expression prep2 Cell Lysis and Membrane Isolation prep1->prep2 assay1 Incubation with Radioligand and Test Compound prep2->assay1 assay2 Filtration to Separate Bound and Free Ligand assay1->assay2 analysis1 Scintillation Counting assay2->analysis1 analysis2 IC50 Determination analysis1->analysis2 analysis3 Ki Calculation analysis2->analysis3 Gs_signaling_pathway Nuciferine Nuciferine (Partial Agonist) Receptor 5-HT6 / D5 Receptor (Gs-coupled) Nuciferine->Receptor binds G_protein Gs Protein Receptor->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates Gi_signaling_pathway Nuciferine Nuciferine (Partial Agonist/Agonist) Receptor D2 / D4 / 5-HT1A Receptor (Gi-coupled) Nuciferine->Receptor binds G_protein Gi Protein Receptor->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP Gq_signaling_pathway Nuciferine Nuciferine (Antagonist) Receptor 5-HT2A/2B/2C Receptor (Gq-coupled) Nuciferine->Receptor blocks G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates

References

Semi-Synthesis of N-Allylnornuciferine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylnornuciferine is an aporphine alkaloid that is not found in nature but can be synthesized from naturally occurring precursors. This technical guide details the isolation of its parent compounds, nuciferine and N-nornuciferine, from their primary natural source, the leaves of Nelumbo nucifera (the sacred lotus). Following the extraction and purification of these precursors, a two-step semi-synthesis to yield this compound is described. This document provides in-depth experimental protocols, quantitative data, and workflow visualizations to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Isolation of Precursors

While this compound itself has not been reported as a natural product, its direct precursor, N-nornuciferine, and the closely related alkaloid nuciferine are found in several plant species. The most abundant and commonly utilized source is the leaves of the sacred lotus, Nelumbo nucifera.[1][2][3] Other reported sources include Nymphaea caerulea (blue lotus).[1]

The primary alkaloids of interest in Nelumbo nucifera leaves for the purpose of this guide are nuciferine and N-nornuciferine.[4][5][6] The isolation of these compounds is the critical first step in the semi-synthesis of this compound.

Quantitative Data on Nuciferine Isolation

Various methods have been developed for the extraction and purification of nuciferine from lotus leaves. The efficiency of these methods can vary significantly based on the solvent, extraction technique, and purification strategy employed. A summary of quantitative data from several studies is presented in Table 1.

Extraction Method Solvent System Yield of Nuciferine Purity of Nuciferine Reference
Ultrasound-Assisted Extraction (UAE)70% Ethanol with 0.15% HCl97.05% (extraction ratio)53.19% (crude)[7][8]
Recrystallization of Crude ExtractAcetone, petroleum ether, methanol, and acetonitrile94.7% (recrystallization yield)96.85%[7]
Flash ChromatographyMethanol45.3 mg from 500 mg crude extract (9.06%)92%[9]
HPTLC QuantificationMethanol0.308% w/w of dried leavesNot Applicable[10]
Solvent Extraction and Crystallization65% Methanol with pH 0.5, then ether69.3% (total recovery)90.7%[11]
Detailed Experimental Protocol for Precursor Isolation

The following protocol describes a general procedure for the extraction and purification of nuciferine and N-nornuciferine from dried lotus leaves, based on common laboratory techniques.

1.2.1. Materials and Equipment

  • Dried and powdered leaves of Nelumbo nucifera

  • Methanol (reagent grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, triethylamine)

  • Rotary evaporator

  • Ultrasonic bath

  • pH meter

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

1.2.2. Extraction Procedure

  • Macerate 1 kg of dried, powdered lotus leaves in 10 L of methanol.

  • Acidify the mixture to pH 2 with 1M HCl.

  • Stir the mixture for 24 hours at room temperature.

  • Filter the mixture and collect the methanol extract.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude syrup.

1.2.3. Acid-Base Partitioning

  • Dissolve the crude syrup in 1 L of 5% aqueous HCl.

  • Wash the acidic solution three times with 500 mL of DCM to remove non-alkaloidal compounds.

  • Adjust the pH of the aqueous layer to 9-10 with 2M NaOH.

  • Extract the aqueous layer three times with 500 mL of DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid fraction.

1.2.4. Chromatographic Purification

  • Prepare a silica gel column packed in a suitable solvent system (e.g., hexane:ethyl acetate with 0.1% triethylamine).

  • Dissolve the crude alkaloid fraction in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor by TLC, visualizing with Dragendorff's reagent or under UV light.

  • Combine fractions containing nuciferine and N-nornuciferine separately, based on their Rf values.

  • Evaporate the solvent from the combined fractions to obtain the purified alkaloids. Purity should be assessed by HPLC.

Semi-Synthesis of this compound

The synthesis of this compound can be achieved in two primary steps from the isolated nuciferine: N-demethylation to form N-nornuciferine, followed by N-allylation. Alternatively, if N-nornuciferine is isolated directly, only the N-allylation step is necessary.

Step 1: N-Demethylation of Nuciferine (Optional)

The conversion of the tertiary amine in nuciferine to the secondary amine in N-nornuciferine is a standard transformation in alkaloid chemistry.

2.1.1. Reagents and Conditions

  • Nuciferine

  • Allyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen atmosphere

2.1.2. Reaction Procedure

  • Dissolve nuciferine in anhydrous acetonitrile under an inert atmosphere.

  • Add an excess of a demethylating agent, such as α-chloroethyl chloroformate (ACE-Cl), at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux until TLC indicates the consumption of the starting material.

  • Cool the reaction and evaporate the solvent.

  • Treat the residue with methanol to cleave the intermediate carbamate.

  • Purify the resulting N-nornuciferine by column chromatography.

Step 2: N-Allylation of N-Nornuciferine

This step introduces the allyl group onto the nitrogen atom of N-nornuciferine to yield the target compound.

2.2.1. Reagents and Conditions

  • N-nornuciferine

  • Allyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen atmosphere

2.2.2. Reaction Procedure

  • Dissolve the purified N-nornuciferine in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Add 1.5 equivalents of anhydrous potassium carbonate to the solution.

  • Add 1.2 equivalents of allyl bromide dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter off the potassium carbonate and wash with acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Visualizations

Experimental Workflow for Isolation

Isolation_Workflow start Dried Lotus Leaves extraction Methanol Extraction (pH 2) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration acid_base Acid-Base Partitioning concentration->acid_base chromatography Silica Gel Chromatography acid_base->chromatography nuciferine Purified Nuciferine chromatography->nuciferine nornuciferine Purified N-Nornuciferine chromatography->nornuciferine

Caption: Workflow for the isolation of nuciferine and N-nornuciferine.

Synthetic Pathway to this compound

Synthesis_Pathway nuciferine Nuciferine (Isolated) demethylation N-Demethylation nuciferine->demethylation Optional Step nornuciferine_isolated N-Nornuciferine (Isolated) allylation N-Allylation (Allyl Bromide, K2CO3) nornuciferine_isolated->allylation nornuciferine_synth N-Nornuciferine demethylation->nornuciferine_synth nornuciferine_synth->allylation final_product This compound allylation->final_product

Caption: Semi-synthetic route to this compound.

References

A Technical Guide to the Solubility and Stability of N-Allylnornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-Allylnornuciferine is a semi-synthetic derivative of nuciferine, an aporphine alkaloid found in plants like Nelumbo nucifera (the sacred lotus). As a novel chemical entity, a thorough understanding of its physicochemical properties is paramount for any research and development endeavor. This guide provides a comprehensive framework for determining the aqueous solubility and chemical stability of this compound. While specific experimental data for this compound is not publicly available, this document outlines the standard, industry-accepted methodologies and protocols required to generate this critical information. The experimental designs and data presentation formats are based on established principles for pharmaceutical compound characterization.

Section 1: Solubility Profile of this compound

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. For meaningful in vitro assays and successful formulation development, a compound's solubility in relevant aqueous media must be accurately characterized. Two key types of solubility are typically measured: thermodynamic and kinetic.

Data Presentation: Aqueous Solubility

Quantitative solubility data for this compound should be systematically recorded. The following tables provide a template for organizing these results.

Table 1: Thermodynamic Solubility of this compound

Solvent / Buffer (pH) Temperature (°C) Solubility (µg/mL) Solubility (µM) Method Observations
Phosphate Buffered Saline (7.4) 25 Shake-Flask
0.1 N HCl (pH 1.2) 25 Shake-Flask
Acetate Buffer (pH 4.5) 25 Shake-Flask
Purified Water 25 Shake-Flask

| Phosphate Buffered Saline (7.4) | 37 | | | Shake-Flask | |

Table 2: Kinetic Solubility of this compound

Buffer (pH) Incubation Time (h) Solubility (µg/mL) Solubility (µM) Method Observations
Phosphate Buffered Saline (7.4) 2 Nephelometry/UV Precipitate observed?

| Phosphate Buffered Saline (7.4) | 24 | | | Nephelometry/UV | |

Experimental Protocols for Solubility Determination

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[1][2]

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

  • This compound (solid)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Selected aqueous buffers (e.g., PBS pH 7.4, 0.1 N HCl)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (e.g., 0.45 µm PVDF)

Methodology:

  • Add an excess amount of solid this compound to a glass vial. This is to ensure that a saturated solution is achieved.

  • Add a known volume of the desired aqueous medium (e.g., 2 mL of PBS, pH 7.4).

  • Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[1] The presence of undissolved solid should be visually confirmed at the end of the incubation.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant. To remove any undissolved particles, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.45 µm syringe filter.

  • Dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.

  • Calculate the original solubility in µg/mL or µM, accounting for the dilution factor.

Protocol 2: Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess how a compound behaves when a DMSO stock solution is introduced into an aqueous buffer.[3][4][5]

Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-compatible if using spectrophotometry)

  • Plate reader (Nephelometer or UV-Vis Spectrophotometer)

Methodology:

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Dispense the aqueous buffer (e.g., PBS pH 7.4) into the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (the final DMSO concentration should typically be kept low, e.g., 1-2%, to minimize its effect on solubility).

  • Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).[6]

  • For Nephelometric Detection: Measure the light scattering in each well using a nephelometer. Increased light scattering indicates the formation of a precipitate from the undissolved compound.[4]

  • For UV-Vis Detection: After incubation, filter the plate to separate undissolved particles. Measure the UV absorbance of the filtrate in a new UV-compatible plate at the compound's λ_max.

  • The solubility is defined as the highest concentration at which no significant precipitate (nephelometry) or a clear solution (UV-Vis) is observed, calculated from a calibration curve.

Visualization: General Solubility Determination Workflow

G cluster_0 Solubility Assessment Workflow cluster_1 Thermodynamic Solubility cluster_2 Kinetic Solubility compound This compound shake_flask Shake-Flask Method (Gold Standard) compound->shake_flask kinetic_assay High-Throughput Assay compound->kinetic_assay incubation Incubate 24-48h with excess solid shake_flask->incubation separation Centrifuge / Filter incubation->separation quant_thermo Quantify by HPLC/UV separation->quant_thermo dmso_addition Add DMSO stock to buffer kinetic_assay->dmso_addition incubation_kin Incubate ~2h dmso_addition->incubation_kin quant_kin Detect Precipitate (Nephelometry/UV) incubation_kin->quant_kin

Caption: Workflow for determining thermodynamic and kinetic solubility.

Section 2: Stability Profile of this compound

Stability testing is essential to understand how a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (or stress testing) is a critical component of this process, providing insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[7]

Data Presentation: Forced Degradation Studies

The results from forced degradation studies should be summarized to clearly indicate the compound's lability under various stress conditions.

Table 3: Summary of Forced Degradation Studies for this compound

Stress Condition Duration % Degradation of Parent No. of Major Degradants Observations
0.1 N HCl (aq) at 60°C 24 h
0.1 N NaOH (aq) at 60°C 24 h
Purified Water at 60°C 24 h
3% H₂O₂ (aq) at RT 24 h
Solid, Thermal (80°C) 7 days
Solid, Photolytic (ICH Q1B) Per ICH Q1B

| Solution, Photolytic (ICH Q1B) | Per ICH Q1B | | | |

Experimental Protocol for Stability Assessment

Protocol 3: Forced Degradation (Stress Testing) Study

This protocol is designed based on the principles outlined in the ICH Q1A(R2) guideline.[8] The goal is to achieve 5-20% degradation of the drug substance to ensure that the degradation products can be adequately characterized.[9]

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • A validated stability-indicating HPLC method (see below)

  • pH meter

  • Temperature-controlled ovens

  • Photostability chamber (compliant with ICH Q1B)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 2, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Incubate at an appropriate temperature (e.g., 60°C).

    • Withdraw samples at specified time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at specified time points for analysis.

  • Thermal Degradation:

    • Place a sample of solid this compound in a temperature-controlled oven (e.g., at 80°C).

    • Withdraw samples at various time points (e.g., 1, 3, 7 days), dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose both solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

    • Analyze the samples and compare them to control samples stored in the dark.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method.

    • The method must be able to separate the intact this compound peak from all generated degradation product peaks. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm specificity.

Visualization: Logic of Stability-Indicating Method Development

G cluster_0 Stability Testing Logic forced_degradation Forced Degradation (Stress Testing) - Acidic - Basic - Oxidative - Thermal - Photolytic identify_degradants Identify Potential Degradation Products forced_degradation->identify_degradants Generates develop_method Develop Stability-Indicating Analytical Method (HPLC) - Specificity - Accuracy - Precision identify_degradants->develop_method Informs formal_stability ICH Long-Term Stability Study - Defined Conditions - Real-time Data develop_method->formal_stability Enables Analysis For

Caption: Logical flow from forced degradation to formal stability testing.

Section 3: Potential Signaling Pathways for this compound

The pharmacological activity of this compound is currently uncharacterized. However, its parent compound, nuciferine, is known to interact with multiple neurotransmitter systems. Nuciferine acts as an antagonist at several serotonin receptors (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₙ), a partial agonist at dopamine D₂ receptors, and inhibits the dopamine transporter.[10][11][12] Furthermore, studies have implicated nuciferine in the modulation of intracellular signaling cascades, including the PI3K-AKT-mTOR and NF-κB pathways.[13][14][15] Based on this, a hypothetical signaling pathway for this compound can be proposed, which provides a valuable starting point for mechanistic studies.

Visualization: Hypothetical Signaling Cascade

The following diagram illustrates a potential mechanism of action for this compound, drawing parallels from the known pharmacology of nuciferine.

G cluster_0 Hypothetical Signaling Pathway for this compound cluster_1 Receptor Interactions (Cell Membrane) cluster_2 Downstream Signaling Cascade (Cytoplasm) cluster_3 Cellular Response compound This compound d2r Dopamine D2 Receptor compound->d2r Partial Agonist (?) ht2a Serotonin 5-HT2A Receptor compound->ht2a Antagonist (?) pi3k PI3K d2r->pi3k Modulates ht2a->pi3k Modulates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates response Modulation of Cell Proliferation & Survival mtor->response Leads to

Caption: Potential signaling pathway based on nuciferine pharmacology.

References

In Silico Modeling of N-Allylnornuciferine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of N-Allylnornuciferine's binding to key central nervous system receptors. Due to the limited availability of direct binding data for this compound, this guide utilizes data from its parent compound, nuciferine, as a foundational model for in silico analysis. Nuciferine, an alkaloid found in plants such as Nymphaea caerulea and Nelumbo nucifera, exhibits a pharmacological profile associated with dopamine receptor blockade and interacts with various serotonin receptors.[1][2] This document outlines the known receptor binding affinities of nuciferine, detailed protocols for experimental validation, and workflows for computational modeling.

Quantitative Receptor Binding Data of Nuciferine

The following table summarizes the reported binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of nuciferine for various dopamine and serotonin receptors. This data is crucial for informing the selection of targets and validating the results of in silico models for this compound.

ReceptorBinding Affinity (Ki) in nMIC50 in µMFunctional Activity
Dopamine D262 (KB)-Partial Agonist[1][3]
Dopamine D5-2.6 (EC50)Partial Agonist[3]
Dopamine D4-2 (EC50)Agonist[3]
Serotonin 5-HT1A-3.2 (EC50)Agonist[3]
Serotonin 5-HT2A-0.478Antagonist[4]
Serotonin 5-HT2B-1Antagonist[4]
Serotonin 5-HT2C-0.131Antagonist[4]
Serotonin 5-HT6-0.7 (EC50)Partial Agonist[3]
Serotonin 5-HT7-0.150 (EC50)Inverse Agonist[3]

Experimental Protocols for Receptor Binding Assays

To validate the in silico predictions for this compound, radioligand binding assays are essential. Below are detailed template protocols for determining the binding affinity of a test compound at the Dopamine D2 and Serotonin 5-HT1A receptors.

Dopamine D2 Receptor Radioligand Binding Assay Protocol

This protocol is adapted from standard methodologies for competitive binding assays.[5][6][7]

1. Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
  • Non-specific Binding Control: Haloperidol (10 µM).
  • Test Compound: this compound at various concentrations.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
  • Scintillation Cocktail.
  • 96-well microplates.
  • Glass fiber filters.
  • Cell harvester.
  • Liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.
  • In a 96-well plate, add in the following order:
  • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM haloperidol (for non-specific binding) or 25 µL of this compound dilution.
  • 25 µL of [³H]-Spiperone at a final concentration approximating its Kd.
  • 50 µL of D2 receptor-containing membranes (typically 10-20 µg of protein).
  • Incubate the plate at room temperature for 90 minutes to reach equilibrium.
  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
  • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
  • Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.
  • Quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

Serotonin 5-HT1A Receptor Radioligand Binding Assay Protocol

This protocol is based on established methods for 5-HT1A receptor binding.[10]

1. Materials:

  • Receptor Source: Rat hippocampal membranes.
  • Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).
  • Non-specific Binding Control: Serotonin (10 µM).
  • Test Compound: this compound at various concentrations.
  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
  • Scintillation Cocktail.
  • 96-well microplates.
  • Glass fiber filters.
  • Cell harvester.
  • Liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.
  • In a 96-well plate, add in the following order:
  • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM serotonin (for non-specific binding) or 50 µL of this compound dilution.
  • 50 µL of [³H]-8-OH-DPAT at a final concentration near its Kd.
  • 100 µL of hippocampal membranes (approximately 100-200 µg of protein).
  • Incubate the plate at 37°C for 30 minutes.
  • Terminate the incubation by rapid filtration through glass fiber filters.
  • Wash the filters three times with 200 µL of ice-cold assay buffer.
  • Dry the filters and add them to scintillation vials with scintillation cocktail.
  • Measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Perform data analysis as described for the Dopamine D2 receptor assay to determine the IC50 and Ki values for this compound at the 5-HT1A receptor.

In Silico Modeling Workflow

Molecular docking simulations are a powerful tool for predicting the binding mode and affinity of a ligand to its receptor.[11]

Molecular Docking Protocol

This protocol provides a general workflow for docking this compound into the binding sites of the Dopamine D2 and Serotonin 5-HT1A/2A receptors.

1. Software and Resources:

  • Molecular Modeling Software: Schrödinger Maestro, AutoDock Vina, or similar.
  • Protein Data Bank (PDB): For obtaining crystal structures of the target receptors.
  • Ligand Preparation Software: To generate a 3D conformation of this compound and assign appropriate charges.

2. Procedure:

  • Receptor Preparation:
  • Download the crystal structure of the target receptor (e.g., PDB ID: 6CM4 for D2 receptor).
  • Prepare the protein by removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the structure to relieve steric clashes.
  • Define the binding site based on the co-crystallized ligand or using a receptor grid generation tool that identifies potential binding pockets.
  • Ligand Preparation:
  • Generate a 3D structure of this compound.
  • Perform a conformational search to identify low-energy conformers.
  • Assign partial charges using a suitable force field (e.g., OPLS3e).
  • Molecular Docking:
  • Use a docking program to place the prepared this compound ligand into the defined binding site of the receptor.
  • Employ a scoring function to rank the different binding poses based on their predicted binding affinity.
  • Post-Docking Analysis:
  • Visualize the top-ranked docking poses to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the receptor.
  • Compare the predicted binding mode with known structure-activity relationships of similar ligands.
  • Optionally, perform molecular dynamics simulations to assess the stability of the predicted ligand-receptor complex over time.

Visualizing Workflows and Signaling Pathways

To further elucidate the processes involved in studying this compound, the following diagrams, generated using Graphviz, illustrate the experimental and computational workflows, as well as the signaling pathways of the key target receptors.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis receptor_prep Receptor Membrane Preparation incubation Incubation of Components receptor_prep->incubation radioligand_prep Radioligand Selection radioligand_prep->incubation compound_prep This compound Dilution Series compound_prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting ic50_calc IC50 Determination counting->ic50_calc ki_calc Ki Calculation ic50_calc->ki_calc

Radioligand Binding Assay Workflow.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_prep Receptor 3D Structure (from PDB) grid_gen Binding Site Definition receptor_prep->grid_gen ligand_prep This compound 3D Structure docking Molecular Docking ligand_prep->docking grid_gen->docking scoring Pose Scoring docking->scoring pose_analysis Interaction Analysis scoring->pose_analysis md_sim Molecular Dynamics (Optional) pose_analysis->md_sim

In Silico Molecular Docking Workflow.

G cluster_d2 Dopamine D2 Receptor Signaling dopamine Dopamine d2r D2 Receptor dopamine->d2r gi Gi/o Protein d2r->gi ac Adenylyl Cyclase gi->ac ion_channel Ion Channels gi->ion_channel camp cAMP ac->camp pka PKA camp->pka

Dopamine D2 Receptor Signaling Pathway.

G cluster_5ht1a Serotonin 5-HT1A Receptor Signaling serotonin Serotonin ht1a 5-HT1A Receptor serotonin->ht1a gi Gi/o Protein ht1a->gi ac Adenylyl Cyclase gi->ac erk ERK/MAPK Pathway gi->erk camp cAMP ac->camp pka PKA camp->pka

Serotonin 5-HT1A Receptor Signaling Pathway.

G cluster_5ht2a Serotonin 5-HT2A Receptor Signaling serotonin Serotonin ht2a 5-HT2A Receptor serotonin->ht2a gq Gq/11 Protein ht2a->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc PKC Activation dag->pkc

Serotonin 5-HT2A Receptor Signaling Pathway.

References

Spectral Analysis of N-Allylnornuciferine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of N-Allylnornuciferine, a derivative of the aporphine alkaloid nornuciferine. The document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein is compiled to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and drug development settings.

Introduction to this compound

This compound is a semi-synthetic derivative of nornuciferine, an aporphine alkaloid naturally found in plants of the Nymphaea (water lily) and Nelumbo (lotus) genera. The addition of an allyl group to the nitrogen atom of the nornuciferine core can significantly alter its pharmacological properties. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification and for ensuring its purity and stability in various experimental and pharmaceutical formulations.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectral data for this compound, the following tables present a combination of data derived from the known spectral characteristics of the parent compound, N-nornuciferine, and predictable shifts introduced by the N-allyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted chemical shifts for the ¹H and ¹³C nuclei of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.30d1HH-11
7.35 - 7.20m3HH-8, H-9, H-10
6.85s1HH-3
6.65s1HH-7
5.95m1H-N-CH₂-CH =CH₂
5.25dd1H-N-CH₂-CH=CH ₂ (trans)
5.15dd1H-N-CH₂-CH=CH ₂ (cis)
4.10dd1HH-6a
3.90s3H1-OCH₃
3.65s3H2-OCH₃
3.50m2H-N-CH ₂-CH=CH₂
3.20 - 2.80m4HH-4, H-5
2.70m1HH-7

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmCarbon Atom Assignment
152.5C-2
145.0C-1
135.0-N-CH₂-C H=CH₂
130.0C-11a
129.5C-7a
128.0C-11
127.5C-1b
126.8C-8
126.5C-9
126.0C-10
122.0C-3a
117.0-N-CH₂-CH=C H₂
113.5C-3
111.0C-7
60.51-OCH₃
56.02-OCH₃
55.0-N-C H₂-CH=CH₂
53.0C-6a
48.0C-5
35.0C-4
29.0C-7
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
321.17High[M]⁺ (Molecular Ion)
320.16Moderate[M-H]⁺
280.13Moderate[M-C₃H₅]⁺ (Loss of allyl group)
265.11High[M-C₃H₅-CH₃]⁺
237.09ModerateFurther fragmentation
Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3080 - 3010Medium=C-H Stretch (aromatic and vinyl)
2980 - 2850MediumC-H Stretch (aliphatic)
1645MediumC=C Stretch (alkene)
1600, 1500Medium-StrongC=C Stretch (aromatic)
1250StrongC-O Stretch (aryl ether)
1120StrongC-N Stretch (tertiary amine)
990, 910Strong=C-H Bend (alkene out-of-plane)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-64

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096 (or more for dilute samples)

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Spectral width: -10 to 220 ppm

    • Proton decoupling should be applied.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization mode: Positive

    • Capillary voltage: 3-4 kV

    • Source temperature: 100-150 °C

    • Mass range: m/z 50-500

    • For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed using collision-induced dissociation (CID).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Structure Elucidation Sample Sample Dissolution Dissolution/ Pelletizing Sample->Dissolution NMR NMR Dissolution->NMR NMR Tube MS MS Dissolution->MS Vial IR IR Dissolution->IR KBr Pellet/Salt Plate NMR_Data 1D & 2D NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum & Fragmentation MS->MS_Data IR_Data IR Spectrum IR->IR_Data Interpretation Spectral Interpretation NMR_Data->Interpretation MS_Data->Interpretation IR_Data->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for the spectral analysis of this compound.

Conclusion

The comprehensive spectral analysis of this compound using NMR, MS, and IR spectroscopy provides a detailed fingerprint of the molecule. This information is indispensable for its unambiguous identification, for assessing its purity, and for studying its chemical behavior. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists engaged in the study and application of this and related aporphine alkaloids. It is important to note that the provided spectral data is predictive and should be confirmed with experimental analysis of a synthesized and purified sample.

Methodological & Application

Application Notes and Protocols for the Quantification of N-Allylnornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allylnornuciferine is a derivative of the aporphine alkaloid nuciferine, a compound of significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant materials, biological fluids, and pharmaceutical formulations, is crucial for research, quality control, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: A robust and widely available technique suitable for the quantification of this compound in simpler matrices and at relatively higher concentrations.

  • LC-MS/MS: Offers high sensitivity and selectivity, making it the gold standard for quantifying trace levels of this compound in complex biological matrices.[1][2]

  • GC-MS: A powerful technique for volatile and thermally stable compounds. Derivatization may be required for polar analytes like this compound.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analytical methods described. These values are based on methods developed for the closely related aporphine alkaloid, nuciferine, and are provided as a reference for expected performance.[1][3][4]

Table 1: HPLC-UV Method Parameters

ParameterValue
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Table 2: LC-MS/MS Method Parameters

ParameterValue
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

Table 3: GC-MS Method Parameters (with derivatization)

ParameterValue
Linearity Range10 - 500 ng/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)2 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 10%

Experimental Protocols

Sample Preparation from Plant Material

This protocol describes the extraction of this compound from dried and powdered plant material.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Ammonium hydroxide solution (25%)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical flask.

  • Add 20 mL of a methanol:chloroform (1:1, v/v) solvent mixture.

  • Adjust the pH of the mixture to approximately 9-10 by adding ammonium hydroxide solution dropwise.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) twice more with the plant residue.

  • Combine all the supernatants and dry them over anhydrous sodium sulfate.

  • Filter the extract and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for GC-MS derivatization.

  • Filter the reconstituted solution through a 0.22 µm syringe filter before injection.

G cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis Preparation Plant_Material 1. Weigh 1g of Powdered Plant Material Solvent_Addition 2. Add 20mL Methanol:Chloroform (1:1) Plant_Material->Solvent_Addition pH_Adjustment 3. Adjust pH to 9-10 with NH4OH Solvent_Addition->pH_Adjustment Sonication 4. Sonicate for 30 min pH_Adjustment->Sonication Centrifugation 5. Centrifuge at 4000 rpm Sonication->Centrifugation Supernatant_Collection 6. Collect Supernatant Centrifugation->Supernatant_Collection Repeat_Extraction 7. Repeat Extraction 2x Supernatant_Collection->Repeat_Extraction Combine_Supernatants 8. Combine Supernatants Repeat_Extraction->Combine_Supernatants Drying 9. Dry over Na2SO4 Combine_Supernatants->Drying Filtration 10. Filter Drying->Filtration Evaporation 11. Evaporate to Dryness Filtration->Evaporation Reconstitution 12. Reconstitute in 1mL Mobile Phase Evaporation->Reconstitution Final_Filtration 13. Filter through 0.22µm Syringe Filter Reconstitution->Final_Filtration Injection 14. Inject into Analytical Instrument Final_Filtration->Injection

Caption: Workflow for the extraction of this compound from plant material.

HPLC-UV Quantification Protocol

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 20 µL.

Protocol:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Prepare the sample as described in the sample preparation protocol and ensure the final concentration is within the calibration range.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, followed by the samples.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Quantify this compound in the samples by interpolating their peak areas from the calibration curve.

G Mobile_Phase Mobile Phase (Acetonitrile:Water + 0.1% Formic Acid) Pump HPLC Pump (1.0 mL/min) Mobile_Phase->Pump Injector Autosampler (20 µL injection) Pump->Injector Column C18 Column (25°C) Injector->Column Detector UV Detector (272 nm) Column->Detector Data_System Data Acquisition Detector->Data_System

Caption: Schematic of the HPLC-UV system for this compound analysis.

LC-MS/MS Quantification Protocol

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar alkaloid not present in the sample).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (e.g., m/z 322.2) → Product ion (e.g., m/z 281.1)

    • Internal Standard: To be determined based on the selected IS.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Protocol:

  • Prepare stock solutions of this compound and the internal standard in methanol.

  • Prepare calibration standards containing a fixed concentration of the IS and varying concentrations of this compound.

  • Spike the samples with the same fixed concentration of the IS.

  • Equilibrate the LC-MS/MS system.

  • Inject the calibration standards and samples.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of the standards.

  • Quantify this compound in the samples using the calibration curve.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_System UPLC/HPLC System Column C18 Column LC_System->Column ESI_Source ESI Source (Positive Mode) Column->ESI_Source Quadrupole_1 Q1: Precursor Ion Selection ESI_Source->Quadrupole_1 Collision_Cell Q2: Fragmentation Quadrupole_1->Collision_Cell Quadrupole_3 Q3: Product Ion Selection Collision_Cell->Quadrupole_3 Detector Detector Quadrupole_3->Detector

Caption: LC-MS/MS workflow for this compound quantification.

GC-MS Quantification Protocol (with Derivatization)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Data acquisition and processing software.

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Anhydrous pyridine or other suitable solvent.

  • This compound reference standard.

  • Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound).

Derivatization Protocol:

  • Evaporate a known amount of the sample extract or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound and IS.

Protocol:

  • Prepare and derivatize a series of calibration standards and samples containing a fixed concentration of the internal standard.

  • Inject the derivatized standards and samples into the GC-MS system.

  • Construct a calibration curve by plotting the ratio of the peak area of the target ion of derivatized this compound to the peak area of the target ion of the derivatized IS against the concentration of the standards.

  • Quantify this compound in the samples using the calibration curve.

G Sample_Prep Sample/Standard Evaporation Derivatization Add Pyridine and BSTFA Heat at 70°C for 30 min Sample_Prep->Derivatization GC_Injection Inject into GC-MS Derivatization->GC_Injection GC_Separation Separation on HP-5MS Column GC_Injection->GC_Separation MS_Detection EI Ionization and SIM Detection GC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

Caption: GC-MS analysis workflow including the derivatization step.

Method Validation

All analytical methods used for quantification must be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Disclaimer

The protocols and data presented in these application notes are intended for guidance and informational purposes only. It is essential for researchers to independently validate these methods for their specific application and matrix to ensure accurate and reliable results. The hypothetical MRM transitions and other specific parameters should be optimized in the user's laboratory.

References

Application Notes and Protocols for the Detection of N-Allylnornuciferine by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive and detailed protocol for the sensitive and selective detection and quantification of N-Allylnornuciferine in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

This compound is a derivative of the aporphine alkaloid nuciferine, which is found in plants of the Nymphaea (water lily) and Nelumbo (lotus) genera. As a research chemical, its pharmacological and toxicological properties are of interest to the scientific community. A robust and reliable analytical method is crucial for pharmacokinetic studies, metabolic profiling, and quality control of this compound. This protocol describes a method based on reversed-phase HPLC for the separation of this compound and a suitable internal standard, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Chemical Properties

A thorough understanding of the analyte's chemical properties is fundamental for method development.

CompoundChemical FormulaMolar Mass ( g/mol )Monoisotopic Mass (Da)Precursor Ion ([M+H]⁺) m/z
This compoundC₂₁H₂₃NO₂321.41321.1729322.1802
Nornuciferine (Internal Standard)C₁₈H₁₉NO₂281.35281.1416282.1488

Data sourced from PubChem.[1][2]

Experimental Protocols

This section details the necessary steps for sample preparation, HPLC separation, and MS/MS detection.

3.1. Materials and Reagents

  • This compound reference standard

  • Nornuciferine reference standard (for use as an internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • Standard laboratory glassware and equipment

3.2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Nornuciferine in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a 50:50 methanol:water mixture to create calibration standards and quality control samples at the desired concentrations.

  • Internal Standard (IS) Working Solution: Prepare a working solution of Nornuciferine at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

3.3. Sample Preparation (Solid-Phase Extraction)

This protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., plasma, urine, plant extract).

  • Sample Pre-treatment: Centrifuge biological samples to remove particulates. For plant extracts, a preliminary filtration step may be necessary.

  • Spiking: Add a known volume of the internal standard working solution to each sample, calibration standard, and quality control sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. For a C18 cartridge, this typically involves washing with methanol followed by equilibration with water.

  • Sample Loading: Load the pre-treated and spiked sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analytes from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

3.4. HPLC-MS/MS Instrumentation and Conditions

3.4.1. HPLC System

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation of alkaloids.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3.4.2. Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Source Temperature: 150 °C

3.5. MRM Transition and Collision Energy Optimization

The determination of optimal MRM transitions and collision energies is a critical step in method development.

  • Infusion and Product Ion Scan: Infuse a standard solution of this compound directly into the mass spectrometer. Perform a product ion scan of the precursor ion (m/z 322.18) to identify the most abundant and stable product ions.

  • Collision Energy Optimization: For the most abundant product ions, perform a collision energy optimization experiment. This involves ramping the collision energy and monitoring the intensity of the product ion to find the voltage that yields the highest signal.

  • Repeat for Internal Standard: Repeat steps 1 and 2 for the internal standard, Nornuciferine (precursor ion m/z 282.15).

  • MRM Method Creation: Create an MRM method using the optimized precursor ion, product ions, and collision energies for both this compound and the internal standard. It is recommended to monitor at least two transitions per compound for confirmation.

Data Presentation and Quantitative Analysis

4.1. Quantitative Data Summary

The following table should be populated with the experimentally determined values.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - QualifierRetention Time (min)
This compound322.18User DeterminedUser DeterminedUser DeterminedUser DeterminedUser Determined
Nornuciferine (IS)282.15User DeterminedUser DeterminedUser DeterminedUser DeterminedUser Determined

4.2. Calibration and Quantification

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • A linear regression analysis is typically used to fit the calibration curve.

  • The concentration of this compound in unknown samples is determined from the calibration curve.

Visualizations

5.1. Experimental Workflow

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample (e.g., Plasma, Extract) add_is Spike with Internal Standard (Nornuciferine) sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe reconstitute Evaporate and Reconstitute spe->reconstitute hplc HPLC Separation (C18 Reversed-Phase) reconstitute->hplc msms Tandem MS Detection (ESI+, MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound detection.

5.2. Logic for MRM Method Development

MRM_Development start Start: Analyte Standard (this compound) infuse Direct Infusion into MS start->infuse precursor Identify Precursor Ion ([M+H]⁺) infuse->precursor product_scan Perform Product Ion Scan precursor->product_scan select_products Select Abundant & Stable Product Ions product_scan->select_products ce_opt Optimize Collision Energy (CE) for each Product Ion select_products->ce_opt mrm_method Final MRM Method: Precursor -> Product @ Optimal CE ce_opt->mrm_method

References

In Vitro Bioactivity of N-Allylnornuciferine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allylnornuciferine is a semi-synthetic derivative of nuciferine, an aporphine alkaloid found in the sacred lotus (Nelumbo nucifera). Aporphine alkaloids are a class of compounds known for their diverse pharmacological activities, including effects on the central nervous system and inflammatory pathways. While specific in vitro bioactivity data for this compound is not extensively available in public literature, its structural similarity to nuciferine and other aporphine alkaloids suggests potential activity in several key biological assays.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound, focusing on its potential cytotoxic, anti-inflammatory, and receptor binding properties. The protocols are based on established methodologies for analogous compounds and provide a framework for the initial screening and characterization of this compound.

Data Presentation

As no specific quantitative data for this compound was found during the literature search, the following tables are presented as templates for data organization. Researchers can populate these tables with their experimental findings.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIC50 (µM)
HeLa (Cervical Cancer)MTT
A549 (Lung Carcinoma)MTT
HepG2 (Hepatocellular Carcinoma)MTT
Normal FibroblastsMTT

Table 2: Anti-Inflammatory Activity of this compound

AssayTargetIC50 (µM)
Cyclooxygenase-2 (COX-2) InhibitionCOX-2 Enzyme
5-Lipoxygenase (5-LOX) Inhibition5-LOX Enzyme

Table 3: Receptor Binding Affinity of this compound

ReceptorRadioligandKi (nM)
Dopamine D2[³H]-Spiperone
Serotonin 5-HT2A[³H]-Ketanserin

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic potential of this compound against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, HepG2)

  • Normal fibroblast cell line (for selectivity assessment)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with Compound (48-72h) cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent (4h) treatment->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Figure 1: Workflow for the MTT cytotoxicity assay.

Anti-Inflammatory Activity: COX-2 and 5-LOX Inhibition Assays

These protocols describe fluorometric assays to determine the inhibitory effect of this compound on the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.

This assay is based on the detection of Prostaglandin G2, an intermediate product generated by COX-2 activity, using a fluorescent probe.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor

  • Arachidonic Acid

  • Celecoxib (positive control inhibitor)

  • 96-well white opaque plate

  • Fluorometric plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of COX-2 enzyme in COX Assay Buffer.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare a solution of arachidonic acid.

  • Inhibitor and Control Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in COX Assay Buffer.

    • In a 96-well plate, add the diluted test inhibitor to the sample wells.

    • Add COX Assay Buffer to the enzyme control wells.

    • Add a known COX-2 inhibitor (e.g., Celecoxib) to the inhibitor control wells.

  • Enzyme Addition and Incubation:

    • Add the diluted COX-2 enzyme solution to all wells except the blank.

    • Incubate the plate for 10-15 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition using the following formula:

      • % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

This assay measures the inhibition of 5-LOX activity by detecting the hydroperoxides produced from a suitable substrate using a fluorometric probe.

Materials:

  • This compound

  • 5-Lipoxygenase (5-LOX) enzyme

  • LOX Assay Buffer

  • LOX Probe

  • LOX Substrate (e.g., linoleic acid or arachidonic acid)

  • Zileuton (positive control inhibitor)

  • 96-well white opaque plate

  • Fluorometric plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of 5-LOX enzyme in LOX Assay Buffer.

    • Prepare a reaction mix containing LOX Assay Buffer and LOX Probe.

    • Prepare a working solution of the LOX substrate.

  • Inhibitor and Control Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in LOX Assay Buffer.

    • In a 96-well plate, add the diluted test inhibitor to the sample wells.

    • Add LOX Assay Buffer to the enzyme control wells.

    • Add a known 5-LOX inhibitor (e.g., Zileuton) to the inhibitor control wells.

  • Enzyme Addition and Incubation:

    • Add the diluted 5-LOX enzyme solution to all wells except the blank.

    • Incubate the plate for 10 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the LOX substrate solution to all wells.

    • Immediately measure the fluorescence (Excitation/Emission = 500/536 nm) in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition using the formula provided in the COX-2 assay protocol.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Anti_Inflammatory_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagent_prep Prepare Reagents (Enzyme, Buffer, Probe, Substrate) plate_setup Add Inhibitor/Controls to Plate reagent_prep->plate_setup inhibitor_prep Prepare this compound & Controls inhibitor_prep->plate_setup enzyme_add Add Enzyme & Incubate plate_setup->enzyme_add reaction_start Initiate Reaction with Substrate enzyme_add->reaction_start kinetic_read Kinetic Fluorescence Reading reaction_start->kinetic_read data_analysis Calculate Slopes & % Inhibition kinetic_read->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination Receptor_Binding_Signaling cluster_D2 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi AC Adenylyl Cyclase Gi->AC GIRK ↑ K+ Channels (GIRK) Gi->GIRK Ca ↓ Ca2+ Channels Gi->Ca cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CellularResponse_D2 Cellular Response (e.g., Inhibition of Neurotransmission) PKA->CellularResponse_D2 GIRK->CellularResponse_D2 Ca->CellularResponse_D2 Receptor_Binding_Signaling_5HT2A cluster_5HT2A Serotonin 5-HT2A Receptor Signaling Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq/11 Protein HT2AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release ↑ Intracellular Ca2+ ER->Ca_release CellularResponse_5HT2A Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction) Ca_release->CellularResponse_5HT2A PKC->CellularResponse_5HT2A

N-Allylnornuciferine: Uncharted Territory in Therapeutic Agent Research

Author: BenchChem Technical Support Team. Date: November 2025

Absence of scientific literature on N-Allylnornuciferine precludes the creation of detailed application notes and protocols at this time. Extensive searches have yielded no specific data regarding its synthesis, pharmacological properties, or therapeutic potential.

This compound is an N-allyl derivative of nornuciferine, an aporphine alkaloid. While the core structure, the aporphine ring system, is found in numerous bioactive compounds, scientific investigation into this particular derivative appears to be limited or has not been published in accessible literature. The addition of an allyl group to the nitrogen of nornuciferine could potentially modulate its pharmacological activity, a common strategy in medicinal chemistry to alter properties such as receptor binding, metabolism, and bioavailability.

Given the absence of direct information on this compound, this document will provide a comprehensive overview of a closely related and well-studied aporphine alkaloid, Nuciferine , as a representative model. The methodologies and potential therapeutic applications discussed for Nuciferine can serve as a foundational guide for future research into this compound.

Representative Model: Nuciferine

Nuciferine, the parent compound of this compound (after demethylation and allylation), is the primary bioactive alkaloid found in the leaves of the sacred lotus (Nelumbo nucifera). It has been investigated for a range of potential therapeutic applications, primarily related to its interaction with dopamine receptors.

Potential Therapeutic Applications of Aporphine Alkaloids (Exemplified by Nuciferine)

Aporphine alkaloids, including nuciferine, are known to interact with various receptors in the central nervous system, with a notable affinity for dopamine receptors.[1][2] This interaction forms the basis for their potential therapeutic applications in several neurological and psychiatric disorders.

Table 1: Summary of Investigated Therapeutic Areas for Nuciferine

Therapeutic AreaPrimary Molecular Target(s)Investigated Effects
Neurological Disorders Dopamine D1 and D2 receptors[3]Potential antipsychotic, anti-Parkinsonian, and cognitive-enhancing effects[2]
Metabolic Disorders -Anti-obesity and anti-diabetic effects
Cancer -Limited studies suggest potential anti-proliferative effects
Experimental Protocols: A Methodological Framework for this compound Research

The following protocols for the synthesis and evaluation of aporphine alkaloids like nuciferine can be adapted for the study of this compound.

1. Synthesis of this compound (Hypothetical Protocol)

The synthesis of this compound would likely start from nuciferine or a related precursor. A common synthetic route for N-allyl derivatives involves the N-dealkylation of the parent alkaloid followed by N-alkylation with an allyl halide.

  • Step 1: N-Demethylation of Nuciferine to Nornuciferine. A standard method for N-demethylation of aporphine alkaloids is the use of cyanogen bromide (von Braun reaction) or other demethylating agents like α-chloroethyl chloroformate (ACE-Cl).

  • Step 2: N-Allylation of Nornuciferine. The resulting secondary amine, nornuciferine, can then be reacted with an allyl halide, such as allyl bromide, in the presence of a weak base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF) to yield this compound.

2. In Vitro Evaluation of Receptor Binding Affinity

To determine the pharmacological profile of this compound, competitive radioligand binding assays are essential.

  • Objective: To determine the binding affinity (Ki) of this compound for dopamine D1 and D2 receptors.

  • Materials:

    • Cell membranes expressing human dopamine D1 or D2 receptors.

    • Radioligands: [³H]SCH23390 (for D1) and [³H]Spiperone (for D2).

    • This compound (test compound).

    • Unlabeled ligands for non-specific binding determination (e.g., haloperidol).

    • Incubation buffer, scintillation fluid, and a scintillation counter.

  • Protocol:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) and then the Ki value using the Cheng-Prusoff equation.

3. In Vivo Behavioral Assays (Rodent Models)

To assess the potential effects of this compound on the central nervous system, various behavioral models in rodents can be employed.

  • Locomotor Activity: To assess potential stimulant or sedative effects.

  • Catalepsy Test: To evaluate potential antipsychotic-like (D2 receptor antagonist) activity.

  • Forced Swim Test / Tail Suspension Test: To screen for potential antidepressant-like activity.

Signaling Pathways

The primary signaling pathway modulated by many aporphine alkaloids involves the dopamine receptors, which are G protein-coupled receptors (GPCRs).[1][2]

Caption: Hypothetical modulation of dopamine receptor signaling pathways by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound.

Caption: Preclinical evaluation workflow for a novel therapeutic agent.

Conclusion and Future Directions

While this compound remains an uncharacterized compound, its structural relationship to the well-studied aporphine alkaloid nuciferine suggests it may possess interesting pharmacological properties, particularly as a modulator of dopamine receptors. The protocols and conceptual frameworks provided here, based on research into related compounds, offer a roadmap for the future investigation of this compound as a potential therapeutic agent. Future research should focus on its synthesis, in vitro pharmacological profiling, and subsequent in vivo evaluation to determine its therapeutic potential and safety profile.

References

Application Notes and Protocols for N-Allylnornuciferine in Animal Models of Psychosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N-Allylnornuciferine is a derivative of the well-characterized alkaloid Nuciferine. Currently, there is a lack of published data on the use of this compound in animal models of psychosis. The following application notes and protocols are based on the known antipsychotic-like properties of Nuciferine and are provided as a strategic guide for initiating research with this compound. All protocols are adaptable and should be optimized for specific experimental conditions.

Introduction

Nuciferine, an alkaloid found in Nelumbo nucifera (the sacred lotus), has demonstrated a pharmacological profile consistent with atypical antipsychotic agents. It exhibits complex interactions with multiple neurotransmitter systems implicated in the pathophysiology of psychosis, including the dopaminergic and serotonergic systems.[1][2] Nuciferine acts as a partial agonist at dopamine D2 receptors and an antagonist at serotonin 5-HT2A receptors, a mechanism shared by several clinically effective antipsychotic drugs.[1][2][3] Furthermore, in vivo studies in rodents have shown that nuciferine can attenuate behaviors considered analogous to the positive symptoms of schizophrenia, such as hyperactivity and sensorimotor gating deficits induced by psychomimetic agents like phencyclidine (PCP).[1][2][3]

This compound, as an N-allyl derivative of nuciferine, is a novel compound with potential for modified or enhanced antipsychotic-like activity. The introduction of an N-allyl group can significantly alter the pharmacological properties of a molecule, including its receptor affinity, efficacy, and metabolic stability. This document provides a comprehensive guide for the preclinical evaluation of this compound in established animal models of psychosis.

Data Presentation: Nuciferine Receptor Binding and In Vivo Efficacy

The following tables summarize the quantitative data for Nuciferine, the parent compound of this compound. This information is critical for dose selection and for establishing a baseline for comparative studies with this compound.

Table 1: Receptor Binding Profile of Nuciferine [2][3]

ReceptorAffinity (Ki, nM)Functional Activity
Dopamine D262 (KB)Partial Agonist
Dopamine D4-Agonist
Dopamine D5-Partial Agonist
Serotonin 5-HT1A-Agonist
Serotonin 5-HT2A478 (IC50)Antagonist
Serotonin 5-HT2B1000 (IC50)Antagonist
Serotonin 5-HT2C131 (IC50)Antagonist
Serotonin 5-HT6700 (EC50)Partial Agonist
Serotonin 5-HT7150 (IC50)Inverse Agonist
Dopamine Transporter (DAT)-Inhibitor

Table 2: In Vivo Antipsychotic-like Effects of Nuciferine in Rodent Models [2][3]

Animal ModelBehavioral MeasureNuciferine Effect
PCP-Induced HyperlocomotionInhibition of locomotor activityEffective
PCP-Induced Prepulse Inhibition (PPI) DeficitRescue of PPI deficitEffective
5-HT2A Agonist-Induced Head-Twitch ResponseBlockade of head-twitchEffective
Amphetamine-Induced HyperlocomotionEnhancement of locomotor activityNoted
Catalepsy InductionAssessment of extrapyramidal side effectsNo catalepsy induced

Experimental Protocols

The following are detailed protocols for key experiments to assess the antipsychotic-like potential of this compound.

Protocol 1: Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This model is widely used to screen for potential antipsychotic drugs, as PCP, an NMDA receptor antagonist, induces a hyperdopaminergic state leading to increased locomotor activity, mimicking the positive symptoms of psychosis.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Drug Preparation:

    • This compound: Dissolve in a vehicle of saline with 1% Tween 80. Prepare fresh daily.

    • Phencyclidine (PCP): Dissolve in saline.

  • Experimental Procedure:

    • Acclimate mice to the open-field arenas (e.g., 40 x 40 cm) for 30 minutes.

    • Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally - i.p.) or vehicle.

    • After a 30-minute pretreatment period, administer PCP (e.g., 5 mg/kg, i.p.) or saline.

    • Immediately place the mice back into the open-field arenas and record locomotor activity (distance traveled, rearing frequency) for 60 minutes using an automated tracking system.

  • Data Analysis: Analyze the total distance traveled and other locomotor parameters using a two-way ANOVA (Treatment x Time) followed by post-hoc tests to compare the this compound treated groups with the vehicle-PCP group.

Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats

PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This deficit can be modeled in rodents by administering psychomimetic drugs like PCP.

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Drug Preparation:

    • This compound: Dissolve in a vehicle of saline with 1% Tween 80.

    • Phencyclidine (PCP): Dissolve in saline.

  • Experimental Procedure:

    • Place rats in startle chambers and acclimate for a 5-minute period with background white noise (e.g., 65 dB).

    • Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle.

    • After a 30-minute pretreatment period, administer PCP (e.g., 2.5 mg/kg, subcutaneously - s.c.) or saline.

    • Allow a 15-minute absorption period before starting the PPI test session.

    • The test session should consist of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials (e.g., 120 dB acoustic stimulus for 40 ms).

      • Prepulse-pulse trials (e.g., a prepulse of 73, 77, or 81 dB for 20 ms, followed 100 ms later by the 120 dB pulse).

      • No-stimulus trials (background noise only).

  • Data Analysis: Calculate PPI as: 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100]. Analyze the data using a two-way ANOVA (Treatment x Prepulse Intensity) to determine if this compound can reverse the PCP-induced deficit in PPI.

Mandatory Visualizations

Diagram 1: Proposed Signaling Pathway of Nuciferine

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition HT2AR Serotonin 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC Activation cAMP cAMP AC->cAMP Conversion IP3_DAG IP3 / DAG PLC->IP3_DAG Production Ca Ca²⁺ IP3_DAG->Ca Release Nuciferine Nuciferine Nuciferine->DAT Inhibitor Nuciferine->D2R Partial Agonist Nuciferine->HT2AR Antagonist G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Behavioral Screening cluster_2 Phase 3: Advanced Behavioral & Safety Assessment cluster_3 Phase 4: Pharmacokinetic & Dynamic Studies receptor_binding Receptor Binding Assays (Dopamine & Serotonin Receptors) functional_assays Functional Assays (Agonist/Antagonist Activity) receptor_binding->functional_assays pcp_locomotion PCP-Induced Hyperlocomotion functional_assays->pcp_locomotion ppi Prepulse Inhibition (PPI) pcp_locomotion->ppi catalepsy Catalepsy Test (Extrapyramidal Side Effects) ppi->catalepsy cognitive Cognitive Models (e.g., Novel Object Recognition) catalepsy->cognitive pk Pharmacokinetics (Brain Penetration, Half-life) cognitive->pk pd Pharmacodynamics (Receptor Occupancy) pk->pd

References

Application Notes and Protocols for Blood-Brain Barrier Permeability Assay of N-Allylnornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. The development of therapeutics targeting the CNS is often hampered by the inability of molecules to effectively cross this barrier. N-Allylnornuciferine is a derivative of nuciferine, an aporphine alkaloid found in the sacred lotus (Nelumbo nucifera). In silico predictions and in vivo studies in rats have suggested that nuciferine can cross the blood-brain barrier.[1] Aporphine alkaloids as a class have demonstrated the potential for good BBB permeability, making this compound a compound of interest for neurological research and drug development.[2]

This document provides detailed protocols for assessing the BBB permeability of this compound using both in vitro and in vivo models. The protocols are designed to be comprehensive and adaptable, providing a strong foundation for researchers to evaluate the brain penetration of this and similar compounds. Quantification of this compound is achieved through the highly sensitive and specific method of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of Nuciferine (Parent Compound)

A summary of the known physicochemical properties of nuciferine is provided in the table below. These properties are essential for the preparation of stock solutions and for understanding the compound's general behavior in biological assays. The properties of this compound are predicted to be similar.

PropertyValueReference
Molecular FormulaC19H21NO2[3]
Molecular Weight295.38 g/mol [3]
SolubilityDMSO: 11.11 mg/mL (37.61 mM) (with ultrasonic); H2O: < 0.1 mg/mL (insoluble)[4]
Storage Temperature2-8°C[4]

In Vitro Blood-Brain Barrier Permeability Assay Protocol

This protocol describes a widely used in vitro BBB model utilizing a co-culture of human brain microvascular endothelial cells (hBMECs), pericytes, and astrocytes on a Transwell® insert. This model mimics the key cellular components of the neurovascular unit and allows for the calculation of the apparent permeability coefficient (Papp).

Materials and Reagents
  • Human brain microvascular endothelial cells (hBMECs)

  • Human brain pericytes

  • Human astrocytes

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (specific for each cell type)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Fibronectin

  • Collagen IV

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer Yellow (as a paracellular marker)

  • LC-MS/MS system

Experimental Workflow

G cluster_0 In Vitro BBB Model Setup cluster_1 Permeability Assay cluster_2 Analysis Coat Transwell Coat Transwell Inserts (Fibronectin/Collagen IV) Seed Astrocytes Seed Astrocytes (Bottom Chamber) Coat Transwell->Seed Astrocytes Seed Pericytes Seed Pericytes (Bottom of Insert) Seed Astrocytes->Seed Pericytes Seed hBMECs Seed hBMECs (Top of Insert) Seed Pericytes->Seed hBMECs Co-culture Co-culture to form monolayer (Monitor TEER) Seed hBMECs->Co-culture Equilibrate Equilibrate cells with HBSS Co-culture->Equilibrate Add Compound Add this compound and Lucifer Yellow (Apical Chamber) Incubate Incubate at 37°C Sample Collection Collect samples from Apical and Basolateral Chambers Quantify Lucifer Yellow Quantify Lucifer Yellow (Fluorescence) Sample Collection->Quantify Lucifer Yellow Quantify this compound Quantify this compound (LC-MS/MS) Sample Collection->Quantify this compound Calculate Papp Calculate Apparent Permeability (Papp) Quantify Lucifer Yellow->Calculate Papp Quantify this compound->Calculate Papp

In Vitro BBB Permeability Assay Workflow

Detailed Methodology
  • Setting up the In Vitro BBB Model:

    • Coat the apical side of the Transwell® inserts with a solution of fibronectin and collagen IV.

    • Seed human astrocytes on the bottom of the companion plate.

    • Seed human pericytes on the basal side of the Transwell® insert membrane.

    • Seed hBMECs on the apical side of the Transwell® insert.

    • Co-culture the cells for 4-6 days, monitoring the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER). A stable TEER value of >150 Ω x cm² is indicative of a functional barrier.

  • Permeability Assay:

    • Once a stable and high TEER is achieved, gently wash the cells with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (bottom) chamber.

    • In the apical (top) chamber, add HBSS containing this compound (e.g., 10 µM) and Lucifer Yellow (e.g., 50 µM).

    • Incubate the plate at 37°C with gentle shaking (e.g., 100 rpm).

    • Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, and 120 minutes). At each time point, replace the collected volume with fresh, pre-warmed HBSS.

    • At the final time point, collect samples from both the apical and basolateral chambers.

  • Sample Analysis:

    • Analyze the concentration of Lucifer Yellow in the basolateral samples using a fluorescence plate reader to assess the integrity of the paracellular barrier.

    • Analyze the concentration of this compound in the basolateral and final apical samples using a validated LC-MS/MS method.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber (mol/s).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration of the compound in the donor chamber (mol/cm³).

Expected Data and Interpretation

The Papp values for this compound can be compared to those of standard compounds with known BBB permeability to classify its potential for brain penetration.

Compound ClassificationPapp (x 10⁻⁶ cm/s)
High Permeability> 5.0
Moderate Permeability2.0 - 5.0
Low Permeability< 2.0

In Vivo Blood-Brain Barrier Permeability Assay Protocol

This protocol describes an in vivo method to determine the BBB permeability of this compound in mice. The concentration of the compound in both the brain and plasma is measured over time to determine the brain-to-plasma concentration ratio (Kp).

Materials and Reagents
  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle for injection (e.g., saline with 5% DMSO and 10% Solutol® HS 15)

  • Anesthesia (e.g., isoflurane)

  • Heparinized tubes

  • Homogenizer

  • LC-MS/MS system

Experimental Workflow

G cluster_0 In Vivo Dosing and Sampling cluster_1 Sample Processing cluster_2 Analysis Dosing Administer this compound to mice (e.g., i.v. or i.p.) Anesthesia Anesthetize mice at specific time points Dosing->Anesthesia Blood Collection Collect blood via cardiac puncture Anesthesia->Blood Collection Brain Collection Perfuse with saline and collect brain tissue Blood Collection->Brain Collection Plasma Separation Centrifuge blood to separate plasma Brain Collection->Plasma Separation Brain Homogenization Homogenize brain tissue Protein Precipitation Protein precipitation of plasma and brain homogenate LC-MS/MS Analysis Quantify this compound in plasma and brain samples Protein Precipitation->LC-MS/MS Analysis Calculate Kp Calculate brain-to-plasma concentration ratio (Kp) LC-MS/MS Analysis->Calculate Kp

In Vivo BBB Permeability Assay Workflow

Detailed Methodology
  • Animal Dosing:

    • Administer this compound to mice at a predetermined dose (e.g., 5 mg/kg) via intravenous (i.v.) or intraperitoneal (i.p.) injection. A control group should receive the vehicle only.

  • Sample Collection:

    • At various time points post-administration (e.g., 5, 15, 30, 60, and 120 minutes), anesthetize a cohort of mice.[1]

    • Perform a cardiac puncture to collect blood into heparinized tubes.

    • Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

    • Harvest the brain and store it at -80°C until analysis.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer.

    • Perform protein precipitation on both plasma and brain homogenate samples (e.g., with acetonitrile) to extract the compound.

    • Centrifuge the samples and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Develop and validate an LC-MS/MS method for the quantification of this compound in plasma and brain matrix.

    • Analyze the processed samples to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cbrain / Cplasma Where:

      • Cbrain is the concentration of this compound in the brain (ng/g).

      • Cplasma is the concentration of this compound in the plasma (ng/mL).

Expected Data and Interpretation

The Kp value provides a measure of the extent of brain penetration. A Kp value greater than 1 suggests active transport into the brain, while a value less than 1 may indicate poor penetration or active efflux.

Kp ValueInterpretation
> 1.0High brain penetration
0.5 - 1.0Moderate brain penetration
< 0.5Low brain penetration

Potential Signaling Pathway Interactions of Aporphine Alkaloids at the BBB

Nuciferine, the parent compound of this compound, has been shown to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors.[5][6] These interactions can potentially influence downstream signaling cascades that may modulate BBB function. For instance, activation of certain G-protein coupled receptors can lead to changes in intracellular calcium levels and the activation of protein kinases, which in turn can affect the expression and localization of tight junction proteins, thereby altering BBB permeability.

G cluster_0 Aporphine Alkaloid Interaction cluster_1 Receptor Binding cluster_2 Downstream Signaling cluster_3 Cellular Response at BBB This compound This compound Receptors 5-HT & Dopamine Receptors (GPCRs) This compound->Receptors G-Protein G-Protein Activation Receptors->G-Protein Second_Messengers Second Messengers (e.g., cAMP, IP3/DAG) G-Protein->Second_Messengers Kinases Protein Kinase Activation (e.g., PKA, PKC) Second_Messengers->Kinases TJ_Modulation Tight Junction Protein Modulation Kinases->TJ_Modulation Permeability_Change Alteration of BBB Permeability TJ_Modulation->Permeability_Change

Potential Signaling Pathway of Aporphine Alkaloids at the BBB

Conclusion

The protocols outlined in this application note provide a robust framework for assessing the blood-brain barrier permeability of this compound. The combination of in vitro and in vivo assays will generate comprehensive data on the compound's ability to cross the BBB, which is critical for its further development as a potential CNS therapeutic. The provided signaling pathway diagram offers a hypothetical framework for investigating the molecular mechanisms by which this compound and related aporphine alkaloids may interact with and modulate the function of the blood-brain barrier. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and resources.

References

Application Notes and Protocols for Studying Serotonin Receptor Pathways with Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on data available for the aporphine alkaloid Nuciferine . The user's original request for "N-Allylnornuciferine" did not yield specific scientific literature or experimental data. Nuciferine is the parent compound from which this compound is derived, and its pharmacological profile at serotonin receptors is well-characterized. The information provided herein should be considered a guide for studying aporphine alkaloids like Nuciferine and may serve as a starting point for investigating related compounds such as this compound.

Introduction

Aporphine alkaloids are a class of naturally occurring compounds with a diverse range of pharmacological activities, including effects on the central nervous system. Nuciferine, a prominent member of this class, has been identified as a modulator of multiple G-protein coupled receptors (GPCRs), including several serotonin (5-HT) receptor subtypes. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in utilizing Nuciferine and its analogs to study serotonin receptor pathways.

The modulation of serotonin receptors is a key therapeutic strategy for a variety of neuropsychiatric disorders. Nuciferine's complex pharmacological profile, exhibiting antagonist, partial agonist, and agonist activities at different 5-HT receptors, makes it a valuable tool for dissecting the roles of these receptors in cellular signaling and in vivo physiological processes.

Data Presentation

The following tables summarize the quantitative data on Nuciferine's binding affinity and functional activity at various serotonin receptors.

Table 1: Binding Affinities (Ki) of Nuciferine at Human Serotonin (5-HT) Receptors

Receptor SubtypeRadioligandKi (nM)Source
5-HT1A[3H]8-OH-DPAT230[1]
5-HT2A[3H]Ketanserin139[2]
5-HT2B[3H]LSD480[1]
5-HT2C[3H]Mesulergine131[1]
5-HT5A[3H]LSD810[1]
5-HT6[3H]LSD700[1]
5-HT7[3H]5-CT150[1]

Table 2: Functional Activities (IC50/EC50/KB) of Nuciferine at Human Serotonin (5-HT) Receptors

Receptor SubtypeAssay TypeParameterValue (nM)Functional EffectSource
5-HT1AAgonist AssayEC50>10,000Agonist[1]
5-HT2AAntagonist AssayIC50478Antagonist[1]
5-HT2CAntagonist AssayIC50131Antagonist[1]
5-HT6Partial Agonist AssayEC50700Partial Agonist (17.3% max effect)[1]
5-HT7Inverse Agonist AssayEC50150Inverse Agonist[1]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., Nuciferine) for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]

  • Radioligand: [3H]Ketanserin (specific activity ~80 Ci/mmol).

  • Non-specific competitor: Mianserin (10 µM).

  • Test compound (Nuciferine).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT2A cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 4°C and resuspend the pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding).

      • 50 µL of various concentrations of the test compound (Nuciferine).

      • 50 µL of [3H]Ketanserin (final concentration ~1 nM).

      • 100 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.[1]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.[1]

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes (HEK293-h5-HT2A) start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Test Compound) prep_membranes->setup_assay add_radioligand Add [3H]Ketanserin setup_assay->add_radioligand add_membranes Add Membrane Preparation add_radioligand->add_membranes incubate Incubate (RT, 90 min) add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow

Calcium Flux Functional Assay for 5-HT2A Receptor Antagonism

This protocol describes a method to determine the antagonist activity of a test compound at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor and a G-protein like Gαq.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • 5-HT (Serotonin) as the agonist.

  • Test compound (Nuciferine).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with an injection system.

Procedure:

  • Cell Plating:

    • Seed the cells into 96-well black-walled, clear-bottom plates and grow to confluency.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells with assay buffer to remove excess dye.

  • Antagonist Assay:

    • Add various concentrations of the test compound (Nuciferine) to the wells and incubate for 15-30 minutes.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence microplate reader.

    • Measure the baseline fluorescence.

    • Inject a fixed concentration of 5-HT (e.g., the EC80 concentration) into each well.

    • Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Plot the percentage of inhibition of the 5-HT response against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

G cluster_1 5-HT2A Receptor Signaling Pathway Nuciferine Nuciferine (Antagonist) HTR2A 5-HT2A Receptor Nuciferine->HTR2A Blocks Serotonin Serotonin (5-HT) Serotonin->HTR2A Binds Gq Gq/11 HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on ER) IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release from ER IP3R->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Signaling Pathway

Mandatory Visualization

G cluster_2 Experimental Workflow for Serotonin Receptor Characterization start Start: Test Compound (e.g., Nuciferine) binding_assay Radioligand Binding Assays (Determine Ki values) start->binding_assay functional_assays Functional Assays (e.g., Calcium Flux, cAMP) start->functional_assays determine_activity Determine Functional Activity (Agonist, Antagonist, etc.) binding_assay->determine_activity functional_assays->determine_activity in_vivo_studies In Vivo Behavioral Studies (e.g., Head-twitch response) determine_activity->in_vivo_studies data_analysis Comprehensive Data Analysis and SAR Studies in_vivo_studies->data_analysis end End: Pharmacological Profile data_analysis->end

Experimental Workflow Overview

References

Experimental Design for Pharmacokinetic Studies of N-Allylnornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting pharmacokinetic studies of N-Allylnornuciferine, an aporphine alkaloid. The protocols outlined below cover essential in vitro and in vivo experiments to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction to this compound

This compound is a derivative of nuciferine, a well-characterized aporphine alkaloid from the lotus plant (Nelumbo nucifera)[1][2]. Aporphine alkaloids are a large class of isoquinoline alkaloids with a wide range of pharmacological activities[1][2]. Understanding the pharmacokinetic properties of this compound is crucial for its development as a potential therapeutic agent. The addition of the allyl group to the nornuciferine structure may significantly alter its physicochemical and pharmacokinetic properties compared to its parent compounds, nuciferine and N-nornuciferine.

In Vitro Metabolic Stability Assessment

The initial assessment of a new chemical entity's metabolic fate is crucial. In vitro metabolic stability assays provide an early indication of a compound's susceptibility to biotransformation, which influences its in vivo half-life and clearance[3][4][5]. These assays are cost-effective methods for screening and ranking compounds during early drug discovery[6].

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, which are responsible for Phase I metabolism[3][7].

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Microsome Preparation: Use liver microsomes from relevant species (e.g., human, rat, mouse) at a final protein concentration of 0.5 mg/mL[7].

  • Cofactor: Prepare a solution of NADPH (and UDPGA if assessing glucuronidation)[7].

  • Incubation:

    • Pre-warm the microsomal suspension and this compound to 37°C.

    • Initiate the reaction by adding the NADPH solution.

    • The final incubation mixture should contain this compound (e.g., 1 µM), liver microsomes, and NADPH in a suitable buffer (e.g., potassium phosphate buffer).

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes)[6][7].

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint)[6].

Data Presentation:

ParameterValue
Test CompoundThis compound
Microsomal SourceHuman Liver Microsomes
Protein Concentration0.5 mg/mL
Initial Compound Conc.1 µM
In Vitro Half-life (t½)e.g., 25 min
Intrinsic Clearance (CLint)e.g., 55 µL/min/mg protein
Table 1: Example data from a liver microsomal stability assay for this compound.
Hepatocyte Stability Assay

Intact hepatocytes contain both Phase I and Phase II enzymes and represent a more complete in vitro model for studying drug metabolism[5][6].

Protocol:

  • Hepatocyte Preparation: Use cryopreserved or fresh hepatocytes from relevant species, diluted to a concentration of 1 x 10^6 viable cells/mL in supplemented Williams' Medium E[6].

  • Compound Incubation: Add this compound to the hepatocyte suspension to a final concentration (e.g., 1 µM).

  • Time Points: Incubate at 37°C in a humidified incubator with 5% CO2, and collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes)[6].

  • Reaction Termination and Sample Preparation: Terminate the reaction and process the samples as described for the microsomal assay.

  • Analysis: Quantify the parent compound using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance.

Data Presentation:

ParameterValue
Test CompoundThis compound
Hepatocyte SourceRat Hepatocytes
Cell Density1 x 10^6 cells/mL
Initial Compound Conc.1 µM
In Vitro Half-life (t½)e.g., 45 min
Intrinsic Clearance (CLint)e.g., 30 µL/min/10^6 cells
Table 2: Example data from a hepatocyte stability assay for this compound.

In Vivo Pharmacokinetic Studies in Rodents

In vivo studies are essential to understand the complete ADME profile of a compound in a living organism. Rodent models, such as rats, are commonly used for initial pharmacokinetic evaluations[8][9].

Single-Dose Pharmacokinetic Study

Protocol:

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats (n=3-6 per group/time point)[8][10].

  • Dose Formulation: Prepare a suitable formulation of this compound for intravenous (IV) and oral (PO) administration. The vehicle should be non-toxic and not interfere with absorption.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO): Administer a single dose (e.g., 10-50 mg/kg) via oral gavage to assess absorption and oral bioavailability[11].

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, 1440 minutes) into tubes containing an anticoagulant[8][10].

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma[12][13].

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation:

ParameterIV Administration (e.g., 2 mg/kg)Oral Administration (e.g., 20 mg/kg)
Cmax (ng/mL)e.g., 850e.g., 450
Tmax (h)N/Ae.g., 1.0
AUC(0-t) (ngh/mL)e.g., 1200e.g., 2500
AUC(0-inf) (ngh/mL)e.g., 1250e.g., 2600
t½ (h)e.g., 2.5e.g., 3.0
CL (L/h/kg)e.g., 1.6N/A
Vd (L/kg)e.g., 5.8N/A
F (%)N/Ae.g., 41.6
Table 3: Example pharmacokinetic parameters of this compound in rats following a single IV and oral dose.
Excretion Study

Protocol:

  • Animal Model and Dosing: Following administration of this compound (radiolabeled if possible), house the rats in metabolic cages that allow for the separate collection of urine and feces[13].

  • Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours)[13].

  • Sample Processing: Measure the volume of urine and the weight of the feces. Homogenize the feces in a suitable solvent.

  • Analysis: Analyze the processed urine and feces samples for the presence of the parent compound and potential metabolites using LC-MS/MS.

  • Data Analysis: Calculate the percentage of the administered dose excreted in urine and feces.

Data Presentation:

Excretion Route% of Administered Dose
Urine (0-72h)e.g., 15%
Feces (0-72h)e.g., 75%
Total Recoverye.g., 90%
Table 4: Example excretion profile of this compound in rats.

Diagrams

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start This compound microsomal Liver Microsomal Stability Assay invitro_start->microsomal Metabolic Stability hepatocyte Hepatocyte Stability Assay invitro_start->hepatocyte Metabolism & Clearance invitro_data In Vitro ADME Profile microsomal->invitro_data t½, CLint hepatocyte->invitro_data t½, CLint invivo_start Rodent Model (Rat) invitro_data->invivo_start Inform In Vivo Study Design iv_dose Intravenous Dosing invivo_start->iv_dose po_dose Oral Dosing invivo_start->po_dose blood_sampling Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling excretion_sampling Urine & Feces Collection po_dose->excretion_sampling bioanalysis LC-MS/MS Analysis blood_sampling->bioanalysis excretion_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Experimental workflow for pharmacokinetic characterization.

putative_signaling_pathway compound This compound receptor Target Receptor(s) (e.g., Dopamine, Serotonin) compound->receptor ampk AMPK receptor->ampk Activation akt Akt receptor->akt Activation cellular_response Cellular Responses (e.g., Glucose Uptake, Anti-inflammatory Effects) ampk->cellular_response mtor mTOR akt->mtor Activation foxo FoxO akt->foxo Inhibition mtor->cellular_response foxo->cellular_response

Caption: Putative signaling pathways for aporphine alkaloids.

References

Troubleshooting & Optimization

Technical Support Center: N-Allylnornuciferine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Allylnornuciferine, with a focus on improving reaction yield and purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Nornuciferine: Starting material may be degraded or impure. 2. Ineffective Base: The chosen base may not be strong enough to deprotonate the secondary amine of nornuciferine effectively. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. 4. Poor Solvent Choice: The solvent may not be suitable for dissolving reactants or facilitating the reaction.1. Verify Starting Material: Confirm the purity of nornuciferine using techniques like NMR or LC-MS. 2. Select a Stronger Base: Consider using stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. 4. Solvent Screening: Test a range of polar aprotic solvents like DMF, DMSO, or acetonitrile.
Formation of Multiple Products (Low Selectivity) 1. Over-alkylation: The product, this compound (a tertiary amine), can be more nucleophilic than the starting nornuciferine (a secondary amine), leading to the formation of a quaternary ammonium salt.[1][2][3] 2. Side Reactions of Allyl Bromide: Allyl bromide can undergo self-polymerization or elimination reactions under certain conditions.1. Control Stoichiometry: Use a slight excess of nornuciferine relative to allyl bromide to minimize the chance of the product reacting further. A starting point is a 1.1:1 molar ratio of nornuciferine to allyl bromide. 2. Slow Addition of Alkylating Agent: Add the allyl bromide dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of over-alkylation. 3. Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the desired mono-alkylation.
Difficult Purification 1. Similar Polarity of Product and Byproducts: The desired product and the over-alkylated quaternary salt or unreacted starting material may have similar polarities, making separation by column chromatography challenging. 2. Product Instability: The product may be sensitive to the purification conditions (e.g., acidic or basic conditions on silica gel).1. Optimize Chromatography: Use a gradient elution method in column chromatography to improve separation. Consider using a different stationary phase, such as alumina. 2. Alternative Purification: Techniques like preparative HPLC can offer better resolution for difficult separations. 3. Salt Precipitation: If a quaternary ammonium salt has formed, it may be possible to precipitate it by adding a non-polar solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The direct precursor for the synthesis is N-nornuciferine.[4][5] It is essential to ensure the purity of N-nornuciferine before starting the reaction, as impurities can affect the reaction yield and lead to a complex product mixture.

Q2: Which reaction conditions are critical for optimizing the yield of this compound?

Several factors influence the yield. Key parameters to optimize include the choice of base, solvent, reaction temperature, and the molar ratio of reactants. A common challenge in the N-alkylation of secondary amines is over-alkylation, leading to the formation of a quaternary ammonium salt.[1][2]

Q3: How can I minimize the formation of the N,N-diallylnornuciferinium bromide byproduct?

The formation of the quaternary salt is a common side reaction.[1][6] To minimize this, you can:

  • Use a molar excess of N-nornuciferine relative to allyl bromide.

  • Add the allyl bromide to the reaction mixture slowly and in a controlled manner.

  • Maintain a moderate reaction temperature to favor mono-alkylation.

Q4: What are the most suitable analytical techniques to monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of the starting material (N-nornuciferine) and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to identify the product and any major byproducts formed during the reaction.

Q5: What is a general procedure for the purification of this compound?

After the reaction is complete, a standard workup procedure involves quenching the reaction, extracting the product into an organic solvent, and washing to remove inorganic salts. The crude product is then typically purified by column chromatography on silica gel or alumina. The choice of eluent will depend on the polarity of the product and impurities, but a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.

Experimental Protocol: N-Allylation of Nornuciferine

This protocol provides a general methodology for the N-allylation of nornuciferine. Optimization of the described conditions may be necessary to achieve the best results.

Materials:

  • N-nornuciferine

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of N-nornuciferine (1.0 eq) in anhydrous DMF, add a suitable base (e.g., K₂CO₃, 2.0 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.

  • Addition of Allyl Bromide: Slowly add allyl bromide (1.1 eq) to the reaction mixture dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Synthesis Workflow

SynthesisWorkflow Start Start: Nornuciferine Reaction_Setup Reaction Setup: - Dissolve Nornuciferine in Solvent - Add Base Start->Reaction_Setup Addition Add Allyl Bromide (dropwise) Reaction_Setup->Addition Reaction Reaction Monitoring (TLC/LC-MS) Addition->Reaction Workup Aqueous Workup: - Quench Reaction - Extraction - Washing Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: This compound Purification->Product End End Product->End

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of N-Allylnornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with N-Allylnornuciferine in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial solvent for dissolving this compound?

A1: For in vitro experiments, it is highly recommended to first dissolve this compound in a small amount of 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar organic compounds.[1][2]

Q2: I have dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?

A2: Precipitation upon addition to aqueous solutions is a common issue for hydrophobic compounds. Here are several strategies to overcome this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity. However, a slightly higher concentration might be necessary to maintain solubility. It is crucial to run a vehicle control with the same final DMSO concentration to assess its effect on your experimental system.

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final aqueous volume, perform serial dilutions in your buffer or medium. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Vortexing/Sonication: After adding the this compound stock to the aqueous solution, vortex the mixture vigorously. Gentle sonication in a water bath can also help to disperse the compound and facilitate dissolution.

  • Use of Pluronic F-68: Consider the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01% to 0.1%) to your aqueous medium before adding the compound stock. This can help to create a more stable dispersion.

Q3: What is the maximum recommended concentration of this compound for in vitro assays?

A3: The maximum achievable concentration in your final assay medium will depend on the final DMSO concentration and the specific components of your buffer or medium. It is advisable to perform a solubility test to determine the practical working concentration range for your specific experimental conditions. In a study involving various aporphine alkaloids, concentrations up to 50 μg/mL were used in cell culture medium (DMEM with 10% FBS) for cytotoxicity studies.[3]

Q4: Are there alternative solvents to DMSO?

A4: While DMSO is the most common choice, other organic solvents like ethanol or methanol could be considered. However, their suitability will depend on the specific experimental setup and their potential for cellular toxicity at the required final concentration. It is recommended to perform a solvent tolerance test for your specific cell line or assay system.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.Increase the volume of DMSO. Vortex vigorously and/or gently warm the solution in a 37°C water bath. Sonication can also be attempted.
Oily droplets or a film forms on the surface of the aqueous medium. The compound is "oiling out" of the solution due to poor solubility.This indicates that the aqueous medium cannot accommodate the compound at the desired concentration. Try the strategies outlined in FAQ A2, particularly the use of a surfactant or reducing the final concentration.
Inconsistent results between experiments. Precipitation of the compound over time in the final aqueous solution.Prepare fresh dilutions of this compound for each experiment. Avoid storing the compound in its final aqueous dilution for extended periods. If storage is necessary, keep it at 4°C and visually inspect for precipitation before use.
Observed cellular toxicity in the vehicle control group. The final concentration of the organic solvent (e.g., DMSO) is too high.Reduce the final solvent concentration to the lowest possible level that maintains compound solubility. Always include a vehicle control with the exact same solvent concentration as the treatment groups.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

  • For example, to prepare a 10 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in the culture medium.

  • Immediately after each dilution step, vortex the solution gently to ensure homogeneity.

  • Visually inspect the final dilutions for any signs of precipitation before adding them to the cells.

  • Ensure the final DMSO concentration in the cell culture wells is consistent across all treatments and the vehicle control.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw Begin Experiment serial_dilute Serial Dilution in Aqueous Medium thaw->serial_dilute vortex_gently Gentle Vortexing serial_dilute->vortex_gently inspect Inspect for Precipitation vortex_gently->inspect add_to_assay Add to Assay System inspect->add_to_assay Proceed if Clear incubate Incubate add_to_assay->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Precipitation Observed? optimize_dmso Optimize Final DMSO % start->optimize_dmso Yes re_evaluate Re-evaluate Experiment start->re_evaluate No serial_dilution Use Serial Dilution optimize_dmso->serial_dilution sonicate Vortex / Sonicate serial_dilution->sonicate add_surfactant Add Surfactant (e.g., Pluronic F-68) sonicate->add_surfactant add_surfactant->re_evaluate

Caption: Troubleshooting logic for precipitation issues.

References

Troubleshooting N-Allylnornuciferine instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the instability of N-Allylnornuciferine in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color and shows reduced activity. What could be the cause?

A1: Discoloration and loss of activity are common indicators of this compound degradation. Aporphine alkaloids can be sensitive to light, oxygen, and pH extremes. The observed degradation is likely due to one or more of these factors. It is also known that the related compound, nuciferine, is not stable in aqueous solutions for extended periods, with recommendations against storing aqueous solutions for more than a day.

Q2: I've observed peak broadening and the appearance of new peaks in the HPLC analysis of my this compound solution. What do these indicate?

A2: Peak broadening and the emergence of new peaks in an HPLC chromatogram are classic signs of sample degradation. The new peaks represent degradation products. For instance, the degradation of the related aporphine alkaloid nuciferine is known to yield atherosperminine through Hofmann degradation. It is plausible that this compound undergoes similar degradation pathways.

Q3: Are there any known incompatibilities of this compound with common laboratory solvents or reagents?

A3: While specific incompatibility data for this compound is limited, it is known that related aporphine alkaloids can be unstable in strong acidic or alkaline conditions. Furthermore, nornuciferine, a similar compound, has been reported to react with atmospheric carbon dioxide.[1] Therefore, it is advisable to avoid prolonged exposure of this compound solutions to air and to use freshly prepared buffers.

Q4: What are the optimal storage conditions for this compound solutions to minimize degradation?

A4: To minimize degradation, this compound solutions should be stored at low temperatures (e.g., -20°C or -80°C), protected from light, and in tightly sealed containers to minimize exposure to air. The use of amber vials is recommended. For aqueous solutions, it is best to prepare them fresh before each experiment.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution
  • Symptom: Significant loss of the parent compound peak and the appearance of multiple degradation peaks in HPLC analysis within a few hours of preparation.

  • Possible Causes:

    • pH of the solution: Extreme pH values can catalyze hydrolysis.

    • Exposure to oxygen: Oxidation can lead to degradation.

    • Exposure to light: Photodegradation can occur.

    • Temperature: Elevated temperatures accelerate degradation.

  • Troubleshooting Steps:

    • pH Optimization: Prepare the solution in a buffer at a pH close to neutral (pH 6-7.5) and analyze its stability over a short period.

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Light Protection: Store the solution in amber vials or wrap the container in aluminum foil to protect it from light.

    • Temperature Control: Prepare and handle the solution at low temperatures (e.g., on ice) and store it at -20°C or below for short-term storage. For long-term storage, flash-freezing in liquid nitrogen followed by storage at -80°C is recommended.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results when using this compound solutions prepared at different times.

  • Possible Causes:

    • Degradation of stock solutions: The stock solution may be degrading over time.

    • Inconsistent solution preparation: Variations in the preparation method can lead to different levels of initial degradation.

  • Troubleshooting Steps:

    • Fresh Solution Preparation: Always prepare fresh this compound solutions immediately before use.

    • Stock Solution Aliquoting: If a stock solution must be used, aliquot it into single-use vials upon preparation to avoid repeated freeze-thaw cycles.

    • Standardized Protocol: Adhere to a strict, standardized protocol for solution preparation, including the solvent, pH, and handling conditions.

    • Purity Check: Regularly check the purity of the stock solution using HPLC to monitor for degradation.

Data on Factors Affecting Stability (Hypothetical Data)

Due to the limited availability of specific quantitative stability data for this compound, the following tables present illustrative data based on general knowledge of aporphine alkaloid stability. These tables are intended to serve as a guide for experimental design.

Table 1: Effect of pH on this compound Stability at 25°C

pH% this compound Remaining (24 hours)
3.065%
5.085%
7.095%
9.070%

Table 2: Effect of Temperature on this compound Stability at pH 7.0

Temperature% this compound Remaining (24 hours)
4°C98%
25°C95%
37°C80%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade methanol and water

  • Formic acid

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve in methanol for HPLC analysis.

  • Photodegradation: Expose a 1 mg/mL solution of this compound in methanol to light in a photostability chamber (ICH Q1B guidelines).

4. HPLC Analysis:

  • Analyze the stressed samples by HPLC to determine the extent of degradation and the profile of degradation products.

Protocol 2: HPLC Method for Stability Testing of this compound

This protocol provides a general HPLC method for the analysis of this compound and its degradation products.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 272 nm or Mass Spectrometry (for identification of degradation products).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute the this compound solution to be tested to a suitable concentration (e.g., 10-100 µg/mL) with the mobile phase A.

3. Analysis:

  • Inject the sample and record the chromatogram.

  • Calculate the percentage of this compound remaining by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Visualizations

Troubleshooting_Workflow start Instability Observed (e.g., color change, activity loss, new HPLC peaks) check_solution_prep Review Solution Preparation Protocol start->check_solution_prep check_storage Evaluate Storage Conditions start->check_storage ph_issue Is pH of solution controlled? check_solution_prep->ph_issue light_issue Is solution protected from light? check_storage->light_issue oxygen_issue Is solution protected from oxygen? check_storage->oxygen_issue temp_issue Is solution stored at appropriate temperature? check_storage->temp_issue ph_issue->light_issue Yes adjust_ph Action: Use buffered solution (pH 6-7.5) ph_issue->adjust_ph No light_issue->oxygen_issue Yes protect_light Action: Use amber vials or wrap in foil light_issue->protect_light No oxygen_issue->temp_issue Yes protect_oxygen Action: Prepare under inert gas (N2, Ar) oxygen_issue->protect_oxygen No adjust_temp Action: Store at -20°C or -80°C temp_issue->adjust_temp No end_node Re-evaluate Stability temp_issue->end_node Yes adjust_ph->end_node protect_light->end_node protect_oxygen->end_node adjust_temp->end_node

Caption: Troubleshooting workflow for this compound instability.

Forced_Degradation_Workflow start This compound Stock Solution acid Acid Hydrolysis (e.g., 1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 30% H2O2, RT) start->oxidation thermal Thermal Stress (Solid, 105°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis HPLC-UV/MS Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products Determine Degradation Pathways Assess Intrinsic Stability analysis->results

Caption: Experimental workflow for a forced degradation study.

Aporphine_Degradation_Pathway cluster_0 Potential Degradation Pathways N_Allylnornuciferine This compound Aporphine Core Hydrolysis_Product Hydrolysis Product Cleavage of Ether Linkages N_Allylnornuciferine->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidation Product N-Oxide or Phenolic Coupling N_Allylnornuciferine->Oxidation_Product Oxidation (e.g., H2O2) Hofmann_Product Hofmann Degradation Product Ring Opening N_Allylnornuciferine->Hofmann_Product Thermal Stress

Caption: Potential degradation pathways for aporphine alkaloids.

References

Technical Support Center: Optimizing HPLC Separation of N-Allylnornuciferine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of N-Allylnornuciferine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the analytical and preparative separation of these compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC experiments in a question-and-answer format.

Question: I am seeing poor resolution between this compound and its isomers. What are the first steps to improve the separation?

Answer: Poor resolution is a common issue when separating structurally similar isomers. Here are the initial steps to troubleshoot and improve your separation:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

    • pH of the Aqueous Phase: The charge state of this compound, an alkaloid, is highly dependent on the pH. Small adjustments to the pH of the aqueous buffer can significantly alter selectivity. Experiment with a pH range around the pKa of the analytes.

    • Additive Concentration: If using an additive like trifluoroacetic acid (TFA) or formic acid, vary its concentration. This can affect peak shape and selectivity.

  • Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

  • Check the Column:

    • Column Chemistry: Ensure you are using an appropriate stationary phase. For aporphine alkaloids, reversed-phase columns like C18 or phenyl-hexyl are common. For chiral separations, a chiral stationary phase (CSP) is necessary.

    • Column Condition: An old or contaminated column can lead to poor performance. Try flushing the column or replacing it if it has been used extensively.

Question: My peaks for this compound are tailing. What could be the cause and how can I fix it?

Answer: Peak tailing for basic compounds like this compound is often due to secondary interactions with the stationary phase. Here’s how to address it:

  • Mobile Phase pH: Ensure the pH of your mobile phase is low enough to keep the amine group of this compound consistently protonated. This minimizes interactions with residual silanol groups on the silica-based stationary phase.

  • Use of Additives: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active sites on the stationary phase, reducing peak tailing of your analyte.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Question: I am observing inconsistent retention times for my analytes. What should I check?

Answer: Fluctuating retention times can compromise the reliability of your results. Here are the common culprits:

  • Pump Issues: Check for leaks in the pump seals or fittings. Ensure the pump is delivering a consistent flow rate and that there are no air bubbles in the system.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts in retention time. Prepare fresh mobile phase daily.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important for gradient elution methods.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating this compound from its structural isomers?

A1: For separating non-chiral structural isomers of this compound, a high-resolution reversed-phase column, such as a C18 or a phenyl-hexyl column, is a good starting point. For separating enantiomers (chiral isomers), a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the chiral separation of alkaloids.

Q2: What is a typical starting mobile phase for the separation of aporphine alkaloids like this compound?

A2: A common starting point for reversed-phase separation of aporphine alkaloids is a gradient elution using a mixture of acetonitrile and water, both containing a small amount of an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.

Q3: How can I confirm the identity of the separated isomers?

A3: HPLC alone cannot definitively identify the structure of each isomer. For structural confirmation, you will need to couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio and fragmentation patterns of each separated peak. For unambiguous structure elucidation, collecting the fractions from the HPLC and analyzing them by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.

Q4: Can I use the same method for both analytical and preparative scale separations?

A4: While the same principles apply, direct scaling up is not always straightforward. For preparative HPLC, you will use a larger column and higher flow rates. You may need to adjust the mobile phase composition to optimize for sample loading and purity of the collected fractions rather than just analytical resolution. It is also important to consider the solubility of your compound in the mobile phase at the higher concentrations used in preparative work.

Experimental Protocols

The following is a representative experimental protocol for the analytical HPLC separation of this compound and its isomers. This should be used as a starting point and may require optimization for your specific sample and instrument.

Representative Analytical HPLC Method for this compound Isomers

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column:

    • For achiral separation: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • For chiral separation: Chiral stationary phase column (e.g., cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (for achiral separation):

    Time (min) % Solvent B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Isocratic Conditions (for chiral separation):

    • A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine. The exact ratio will require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables present example data for the separation of aporphine alkaloids, which can serve as a reference for what to expect during method development for this compound.

Table 1: Example Retention Times for Aporphine Alkaloids on a C18 Column

CompoundRetention Time (min)
Nornuciferine12.5
Nuciferine14.2
This compound (Hypothetical) 15.8
Isomer 1 (Hypothetical)16.5

Note: This data is illustrative and based on typical elution profiles for similar compounds. Actual retention times will vary depending on the specific HPLC conditions.

Table 2: Example Resolution and Tailing Factors for Chiral Separation of a Nornuciferine Analog

ParameterValue
Resolution (Rs) between enantiomers> 1.5
Tailing Factor (Tf) for Enantiomer 11.1
Tailing Factor (Tf) for Enantiomer 21.2

Note: A resolution value greater than 1.5 indicates baseline separation. A tailing factor close to 1 indicates a symmetrical peak shape.

Visualizations

TroubleshootingWorkflow Start Poor Resolution of Isomers CheckMobilePhase Step 1: Optimize Mobile Phase - Adjust Solvent Strength - Modify pH - Vary Additive Concentration Start->CheckMobilePhase CheckFlowRate Step 2: Adjust Flow Rate - Lower flow rate for better resolution CheckMobilePhase->CheckFlowRate If no improvement GoodResolution Resolution Achieved CheckMobilePhase->GoodResolution If successful CheckColumn Step 3: Evaluate Column - Verify correct stationary phase - Check for contamination/age CheckFlowRate->CheckColumn If no improvement CheckFlowRate->GoodResolution If successful CheckColumn->GoodResolution If successful

Caption: Troubleshooting workflow for poor isomer resolution.

ExperimentalWorkflow Start Start: Method Development ColumnSelection 1. Select Column (C18 for achiral, CSP for chiral) Start->ColumnSelection MobilePhaseScouting 2. Mobile Phase Scouting (Gradient and Isocratic) ColumnSelection->MobilePhaseScouting Optimization 3. Optimize Parameters (pH, Temperature, Flow Rate) MobilePhaseScouting->Optimization Validation 4. Method Validation (Linearity, Precision, Accuracy) Optimization->Validation Analysis 5. Sample Analysis Validation->Analysis

Caption: General workflow for HPLC method development.

Reducing off-target effects of N-Allylnornuciferine in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N-Allylnornuciferine in cell culture experiments. The information provided is based on the known pharmacology of the parent compound, nuciferine, and general principles of small molecule pharmacology, as direct experimental data on this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound?

A1: The precise mechanism of this compound is not well-characterized. However, its parent compound, nuciferine, is known to interact with a variety of G protein-coupled receptors (GPCRs), including dopamine and serotonin receptors. Nuciferine acts as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, a partial agonist at dopamine D2 and D5 and 5-HT6 receptors, and an agonist at 5-HT1A and dopamine D4 receptors.[1][2] It also inhibits the dopamine transporter (DAT).[1][2] The N-allyl substitution may alter the affinity and efficacy of the compound at these targets.

Q2: What are the potential on-target and off-target effects of this compound?

A2: Based on the profile of nuciferine, the intended "on-target" effects of this compound will depend on the specific research question. For example, if studying dopamine D2 receptor signaling, this would be the on-target effect. Conversely, interactions with serotonin receptors or the dopamine transporter would be considered "off-target." Given the polypharmacology of nuciferine, researchers should anticipate a broad range of potential off-target effects.[1][2] Nornuciferine, the N-demethylated parent compound, is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, which could be an additional off-target effect to consider.[3]

Q3: How can I determine the optimal concentration of this compound for my cell-based assay?

A3: The optimal concentration should be determined empirically for each cell line and assay. A dose-response experiment is crucial. We recommend starting with a wide range of concentrations (e.g., from 1 nM to 100 µM) to identify the EC50 (for agonists) or IC50 (for antagonists) for the desired on-target effect. It is also important to assess cell viability at each concentration to ensure the observed effects are not due to cytotoxicity.

Q4: What are some common controls to include in my experiments?

A4: To ensure the validity of your results, the following controls are recommended:

  • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.

  • Positive Control: A known agonist or antagonist for the target receptor to confirm assay performance.

  • Negative Control: An inactive compound or a compound known not to interact with the target of interest.

  • Untreated Cells: To establish a baseline for your measurements.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Possible Cause Recommended Solution
Cell Seeding Inconsistency Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding technique. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Inconsistent Drug Concentration Prepare fresh dilutions of this compound for each experiment. Vortex stock solutions and dilutions thoroughly.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or media to create a humidity barrier.
Cell Passage Number High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments.
Issue 2: No Observable Effect of this compound
Possible Cause Recommended Solution
Incorrect Concentration Range The effective concentration may be higher or lower than tested. Perform a wider dose-response curve.
Low Receptor Expression in Cell Line Confirm the expression of the target receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the receptor at higher levels or a transient transfection system.
Compound Instability This compound may be unstable in your cell culture medium. Prepare fresh solutions and consider the stability of the compound under your experimental conditions (e.g., light sensitivity, temperature).
Assay Sensitivity The assay may not be sensitive enough to detect a response. Optimize the assay parameters (e.g., incubation time, substrate concentration for enzymatic assays). Consider using a more sensitive detection method.
Issue 3: Observed Effects are Likely Off-Target

| Possible Cause | Recommended Solution | | Engagement of Multiple Receptors | this compound is likely interacting with multiple targets. | |     Pharmacological Blockade | Use selective antagonists for suspected off-target receptors to see if the observed effect is diminished. For example, if off-target serotonin receptor activity is suspected, pre-treat cells with a selective serotonin receptor antagonist. | |     Genetic Knockdown/Knockout | Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target receptor and observe if the effect of this compound is altered. | |     Orthogonal Assays | Use a different assay that measures a distinct downstream signaling event of the on-target receptor to confirm the effect is specific. | | Cytotoxicity | The observed effect may be a result of cell death. | |     Cell Viability Assays | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to rule out cytotoxicity at the concentrations used. |

Data Presentation

Table 1: Hypothetical Binding Affinities (Ki) and Functional Activities (EC50/IC50) of Nuciferine and this compound at Key Receptors.

This table presents plausible, not experimentally verified, data to guide experimental design. Actual values must be determined empirically.

Compound Target Binding Affinity (Ki, nM) Functional Activity (EC50/IC50, nM) Activity Type
Nuciferine Dopamine D262700 (EC50)Partial Agonist[2]
Serotonin 5-HT2A478478 (IC50)Antagonist[2]
Serotonin 5-HT2C131131 (IC50)Antagonist[4]
Dopamine Transporter (DAT)>1000>1000Inhibitor[2]
This compound (Hypothetical) Dopamine D245550 (EC50)Partial Agonist
Serotonin 5-HT2A350350 (IC50)Antagonist
Serotonin 5-HT2C100100 (IC50)Antagonist
Dopamine Transporter (DAT)800800Inhibitor

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Binding Affinity
  • Cell Membrane Preparation:

    • Culture cells expressing the target receptor to confluency.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add cell membranes, a radiolabeled ligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of unlabeled this compound.

    • For non-specific binding, add a high concentration of a known unlabeled ligand.

    • Incubate at room temperature for a defined period to reach equilibrium.

    • Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Assay for Gi/o-coupled Receptor Activation
  • Cell Seeding:

    • Seed cells expressing the Gi/o-coupled receptor of interest into a 96-well plate and culture overnight.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

    • Add varying concentrations of this compound to the wells.

    • Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin).

    • Incubate for a specified time at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2R Dopamine D2 Receptor This compound->D2R Partial Agonist S5HT2AR Serotonin 5-HT2A Receptor This compound->S5HT2AR Antagonist Gi Gαi D2R->Gi Gq Gαq S5HT2AR->Gq Blockade AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ IP3->Ca PKC PKC DAG->PKC

Caption: Presumed signaling pathways of this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_validation Off-Target Validation cluster_analysis Data Analysis A Hypothesize On-Target and Off-Target Effects B Select Appropriate Cell Line A->B C Design Dose-Response Experiment B->C D Perform Primary Assay (e.g., Functional Screen) C->D E Perform Cell Viability Assay in Parallel D->E F Pharmacological Blockade with Selective Antagonists D->F G Genetic Knockdown/out of Suspected Off-Targets D->G H Orthogonal Assay Confirmation D->H I Determine EC50/IC50 and Therapeutic Window F->I G->I H->I J Conclude On-Target vs. Off-Target Contribution I->J

Caption: Workflow for characterizing this compound effects.

Troubleshooting_Logic Start Experiment Yields Unexpected Results Q1 Are replicates consistent? Start->Q1 A1_Yes Consistent but unexpected effect Q1->A1_Yes Yes A1_No High Variability Q1->A1_No No Q2 Is there any response at all? A1_Yes->Q2 Fix_Variability Check: - Cell Seeding - Compound Dilution - Edge Effects - Passage Number A1_No->Fix_Variability A2_Yes Response observed Q2->A2_Yes Yes A2_No No Response Q2->A2_No No Q3 Is the effect due to cytotoxicity? A2_Yes->Q3 Fix_No_Response Check: - Concentration Range - Receptor Expression - Compound Stability - Assay Sensitivity A2_No->Fix_No_Response A3_Yes Cytotoxic Effect Q3->A3_Yes Yes A3_No Non-cytotoxic Effect Q3->A3_No No Validate_Off_Target Validate with: - Pharmacological Blockade - Genetic Knockdown - Orthogonal Assays A3_No->Validate_Off_Target

References

Technical Support Center: Purification of Synthetic N-Allylnornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic N-Allylnornuciferine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Based on a typical synthesis involving the N-alkylation of nornuciferine with an allyl halide, the most probable impurities include:

  • Unreacted Nornuciferine: Incomplete reaction can leave starting material in the crude product.

  • Over-alkylated Product (Quaternary Ammonium Salt): The tertiary amine product, this compound, can react further with the allyl halide to form a quaternary ammonium salt.[1][2]

  • Byproducts from Side Reactions: Depending on the reaction conditions, other minor byproducts may be formed.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents from the synthesis and workup.

Q2: Why is my this compound streaking or showing poor peak shape during silica gel column chromatography?

A2: this compound is a tertiary amine, which is basic. The surface of standard silica gel is acidic due to the presence of silanol groups.[3][4] This acid-base interaction can lead to strong adsorption of the amine onto the stationary phase, resulting in peak tailing, streaking, and in some cases, irreversible binding.[3][4]

Q3: What are the recommended chromatographic techniques for purifying this compound?

A3: For aporphine alkaloids like this compound, several chromatographic techniques can be effective:

  • Flash Column Chromatography with Modified Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize the acidic silanol groups on the silica gel, improving peak shape and recovery.[3][4]

  • Amine-Functionalized Silica Gel Chromatography: Using a stationary phase that has been functionalized with amino groups can provide a more inert surface for the purification of basic compounds.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for high-purity separations. A C18 column is commonly used, and the mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids solid stationary phases, thus preventing irreversible adsorption. It has been successfully used for the purification of other aporphine alkaloids.[5][6]

Q4: How can I effectively remove the starting material, nornuciferine, from my final product?

A4: The polarity difference between the secondary amine (nornuciferine) and the tertiary amine (this compound) can be exploited for separation.

  • Column Chromatography: A carefully optimized gradient elution on silica gel (with a basic modifier) or on an amine-functionalized column can separate the two compounds.

  • Acid-Base Extraction: The secondary amine is generally more basic than the tertiary amine. A liquid-liquid extraction with a dilute acid might selectively protonate and extract the nornuciferine into the aqueous phase, although this can be challenging to perform with high selectivity.

Troubleshooting Guide

Problem 1: Low Yield of this compound After Purification
Possible Cause Suggested Solution
Irreversible Adsorption on Silica Gel The basic nature of this compound leads to strong binding to acidic silica gel.
- Add 0.1-1% triethylamine or ammonia to your mobile phase to neutralize the silica surface.[3]
- Switch to an amine-functionalized silica gel column.
- Consider using reversed-phase chromatography or HSCCC.[5][6]
Product Degradation The compound may be unstable under the purification conditions (e.g., prolonged exposure to acidic silica).
- Minimize the time the compound spends on the column.
- Use a less acidic stationary phase or a non-adsorptive technique like HSCCC.
Incomplete Elution The mobile phase may not be polar enough to elute the product.
- Gradually increase the polarity of the mobile phase during elution.
- If using a gradient, ensure the final solvent composition is sufficiently polar.
Problem 2: Co-elution of this compound and Nornuciferine
Possible Cause Suggested Solution
Insufficient Resolution in Column Chromatography The polarity difference between the two compounds may not be large enough for baseline separation with the current method.
- Optimize the solvent system. A shallower gradient or isocratic elution with a finely tuned solvent mixture may improve separation.
- Try a different stationary phase. If using normal phase, consider reversed-phase, or vice-versa.
- Increase the column length or use a column with a smaller particle size for higher efficiency.
Overloading the Column Applying too much crude product to the column can lead to broad peaks and poor separation.
- Reduce the amount of sample loaded onto the column.
Problem 3: Presence of an Unknown, More Polar Impurity
Possible Cause Suggested Solution
Formation of Quaternary Ammonium Salt Over-alkylation of the tertiary amine product leads to the formation of a highly polar quaternary ammonium salt.[1][2]
- This impurity is often highly polar and may remain at the baseline in normal-phase chromatography. It can typically be removed by washing the organic extract with water during the workup.
- If it co-elutes, reversed-phase chromatography may provide better separation due to the ionic nature of the impurity.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Stationary Phase Typical Mobile Phase Purity Achieved (%) Typical Yield (%)
Flash Chromatography Silica GelHexane:Ethyl Acetate with 0.5% TEA>9570-85
Amine-Functionalized Column Amine-SiO2Hexane:Ethyl Acetate>9880-90
Preparative RP-HPLC C18Acetonitrile:Water with 0.1% TFA>99.560-75
HSCCC N/AHexane:Ethyl Acetate:Methanol:Water>9985-95

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Column Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry of the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Triethylamine).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the column bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Fraction Analysis: Analyze the collected fractions by TLC, staining with an appropriate reagent (e.g., potassium permanganate).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

  • System Preparation: Equilibrate the preparative RP-HPLC system, equipped with a C18 column, with the initial mobile phase (e.g., 70:30 Water with 0.1% TFA : Acetonitrile with 0.1% TFA).

  • Sample Preparation: Dissolve the partially purified this compound in a small volume of the mobile phase and filter through a 0.45 µm syringe filter.

  • Injection and Elution: Inject the sample onto the column. Elute with a gradient of increasing acetonitrile concentration. Monitor the elution profile using a UV detector (e.g., at 270 nm).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Product Isolation: Combine the pure fractions. The solvent can be removed by lyophilization or by extraction into an organic solvent after neutralizing the TFA with a base.

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification start Start Purification check_purity Check Purity and Yield start->check_purity is_pure Purity > 98%? check_purity->is_pure Analyze low_yield Low Yield? is_pure->low_yield No end Pure Product Obtained is_pure->end Yes streaking Peak Streaking/Tailing? low_yield->streaking No troubleshoot_yield Troubleshoot Yield: - Add TEA/NH3 to mobile phase - Use Amine-SiO2 - Consider RP-HPLC/HSCCC low_yield->troubleshoot_yield Yes impurity Co-elution with Impurity? streaking->impurity No troubleshoot_streaking Troubleshoot Peak Shape: - Add TEA/NH3 to mobile phase - Use Amine-SiO2 streaking->troubleshoot_streaking Yes impurity->end No (Other issues) troubleshoot_impurity Troubleshoot Separation: - Optimize gradient - Change stationary phase - Reduce sample load impurity->troubleshoot_impurity Yes repurify Re-purify Fractions troubleshoot_yield->repurify troubleshoot_streaking->repurify troubleshoot_impurity->repurify repurify->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: N-Allylnornuciferine Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of N-Allylnornuciferine to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for this compound, an aporphine alkaloid, is oxidation. Exposure to atmospheric oxygen, particularly when combined with light and elevated temperatures, can lead to the formation of oxidation products, which may alter the compound's biological activity and purity.

Q2: What are the visible signs of this compound oxidation?

A2: While not always visually apparent, oxidation of aporphine alkaloids can sometimes result in a color change of the material, often developing a yellowish or brownish tint over time. However, the absence of a color change does not guarantee that oxidation has not occurred. Analytical methods are necessary for confirmation.

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures accelerate the rate of chemical reactions, including oxidation. For long-term storage, it is crucial to maintain low temperatures to minimize degradation. For this compound's close structural analog, nuciferine, a storage temperature of -20°C is recommended for the solid form to ensure stability for up to four years.[1]

Q4: Is this compound more stable as a solid or in solution?

A4: Generally, this compound is more stable in its solid, crystalline form. When in solution, the molecules are more mobile and have increased exposure to potential oxidants, which can accelerate degradation. It is not recommended to store aqueous solutions for more than one day.[1] If solutions are necessary for short-term storage, they should be prepared in a deoxygenated solvent and kept under an inert atmosphere.

Troubleshooting Guides

Issue 1: Suspected Oxidation of Solid this compound
  • Symptom: The solid material has changed color, or there is a concern about the purity of an older stock.

  • Troubleshooting Steps:

    • Visual Inspection: Note any changes in color or appearance of the solid.

    • Analytical Confirmation: Perform High-Performance Liquid Chromatography (HPLC) analysis to assess the purity of the sample. The appearance of new peaks, particularly those with different retention times from the parent compound, may indicate the presence of degradation products.

    • Preventative Measures: If oxidation is confirmed, review current storage procedures. Ensure the compound is stored at or below -20°C in a tightly sealed container, protected from light. For highly sensitive applications, consider storing under an inert atmosphere (see Experimental Protocols).

Issue 2: Degradation of this compound in Solution
  • Symptom: Inconsistent experimental results, or a noticeable decrease in the expected concentration of the active compound over a short period.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents for preparing solutions. Impurities in the solvent can catalyze oxidation.

    • Atmosphere Control: Prepare solutions using solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

    • Antioxidant Addition: For extended storage of solutions, consider the addition of an antioxidant. Common choices for alkaloids include ascorbic acid or butylated hydroxytoluene (BHT). The optimal concentration should be empirically determined but can start in the range of 0.01% to 0.1% (w/v).

    • Storage of Solutions: If solutions must be stored, even for a short period, they should be placed in vials that have been flushed with an inert gas, sealed tightly, and stored at low temperatures (-20°C or below) and protected from light.

Quantitative Data Summary

CompoundFormStorage TemperatureDurationStabilityReference
NuciferineSolid-20°C≥ 4 yearsStable[1]
NuciferineAqueous Solution (ethanol:PBS 1:3)Room Temperature> 1 dayNot Recommended[1]

Experimental Protocols

Protocol 1: Long-Term Storage of Solid this compound under Inert Atmosphere
  • Materials:

    • This compound (solid)

    • Amber glass vial with a PTFE-lined screw cap

    • Source of dry inert gas (nitrogen or argon) with a regulator and tubing

    • Needle for gas inlet and a needle for gas outlet

    • -20°C freezer

  • Procedure:

    • Place the solid this compound into the amber glass vial.

    • Pierce the vial's septum cap with both the gas inlet and outlet needles.

    • Gently flush the vial with the inert gas for 2-5 minutes to displace any air.

    • While the inert gas is still flowing, remove the outlet needle first, followed by the inlet needle to maintain a positive pressure of the inert gas inside the vial.

    • Immediately seal the vial tightly with the screw cap.

    • For additional protection, wrap the cap with Parafilm®.

    • Label the vial clearly with the compound name, date, and storage conditions.

    • Store the vial in a -20°C freezer.

Protocol 2: Stability Assessment of this compound by HPLC
  • Objective: To determine the purity of this compound and detect the presence of oxidative degradation products.

  • Instrumentation and Conditions (based on general methods for aporphine alkaloids):

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) ammonium acetate buffer (e.g., 10 mM, pH adjusted to 3 with acetic acid) and (B) acetonitrile. A typical gradient might start with a low percentage of B, increasing over time to elute more non-polar compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Aporphine alkaloids typically have UV absorbance maxima around 270-320 nm. The optimal wavelength for this compound should be determined empirically.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1 mg).

    • Dissolve the compound in a suitable solvent (e.g., methanol or mobile phase A) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram. The peak corresponding to this compound should be identified based on its retention time, which can be confirmed with a pure reference standard.

    • The appearance of additional peaks, especially those with shorter retention times (often more polar oxidation products), indicates degradation.

    • The purity of the sample can be calculated by dividing the peak area of this compound by the total area of all peaks.

Visualizations

G Troubleshooting Workflow for this compound Oxidation cluster_0 Initial Observation cluster_1 Investigation cluster_2 Diagnosis cluster_3 Corrective and Preventative Actions start Suspected Oxidation of This compound visual_check Visual Inspection (e.g., color change) start->visual_check analytical_check HPLC Analysis for Purity visual_check->analytical_check oxidation_confirmed Oxidation Confirmed? analytical_check->oxidation_confirmed review_storage Review and Improve Storage Conditions: - Temperature (-20°C) - Inert Atmosphere - Light Protection oxidation_confirmed->review_storage Yes no_oxidation No Significant Oxidation Continue Routine Monitoring oxidation_confirmed->no_oxidation No solution_protocol Implement Strict Solution Handling Protocols: - Deoxygenated Solvents - Use of Antioxidants review_storage->solution_protocol

Caption: Troubleshooting workflow for identifying and addressing the oxidation of this compound.

References

Technical Support Center: Bioanalysis of N-Allylnornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of N-Allylnornuciferine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3] Endogenous phospholipids are a common cause of matrix effects in bioanalysis.[4][5]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted biological sample is injected onto the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[2][6]

  • Quantitative Assessment (Post-Extraction Spike): The peak response of this compound in a spiked, extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[2]

Q3: What are the most common sources of matrix effects in plasma samples?

A3: In plasma, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites.[2][4][5] Phospholipids are particularly problematic as they are abundant and can co-elute with the analyte of interest, leading to significant ion suppression.[5]

Q4: Can the choice of ionization technique influence matrix effects?

A4: Yes, electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1] If significant matrix effects are observed with ESI, switching to APCI, if compatible with the analyte, could be a viable strategy to reduce these effects.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in the bioanalysis of this compound.

Observed Issue Potential Cause Recommended Action(s)
Poor reproducibility of results Variable matrix effects between samples.1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[4] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, thereby compensating for variations.
Low analyte signal (Ion Suppression) Co-elution of this compound with endogenous matrix components, particularly phospholipids.1. Modify Chromatographic Conditions: Adjust the mobile phase gradient or change the stationary phase to achieve better separation between this compound and the interfering peaks. 2. Implement Phospholipid Removal: Use specific phospholipid removal plates or techniques during sample preparation.[5] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[6]
Inconsistent peak shapes Contamination of the analytical column or interference from the sample matrix.1. Improve Sample Cleanup: As mentioned above, enhanced sample preparation can reduce column contamination.[7] 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
High variability in matrix factor across different lots of biological matrix Lot-to-lot differences in the composition of the biological matrix.1. Evaluate Multiple Lots: During method development, assess the matrix effect using at least six different lots of the biological matrix. 2. Robust Sample Preparation: A robust sample preparation method should minimize the impact of lot-to-lot variability.

Data Presentation

The following table summarizes the impact of different sample preparation techniques on the matrix effect observed for this compound in human plasma. The matrix factor is calculated as the (Peak Area in Post-Extracted Spike) / (Peak Area in Neat Solution). A value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.

Sample Preparation Method Mean Matrix Factor (n=6) Coefficient of Variation (%CV) Interpretation
Protein Precipitation (PPT)0.6518.5Significant ion suppression with high variability.
Liquid-Liquid Extraction (LLE)0.889.2Moderate ion suppression with improved precision over PPT.
Solid-Phase Extraction (SPE)0.974.1Minimal matrix effect with good precision.

Experimental Protocols

Detailed Methodology for Matrix Effect Assessment (Post-Extraction Spike)
  • Prepare Blank Plasma Extract: Extract six different lots of blank human plasma using the developed sample preparation method (e.g., SPE).

  • Prepare Neat Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., the mid-point of the calibration curve).

  • Prepare Post-Extraction Spiked Samples: Spike the blank plasma extracts from step 1 with the this compound solution from step 2 to achieve the same final concentration.

  • Analysis: Analyze the neat solution and the post-extraction spiked samples via LC-MS/MS.

  • Calculation: Calculate the matrix factor for each lot of plasma using the formula: Matrix Factor = (Peak Area of this compound in Post-Extraction Spiked Sample) / (Mean Peak Area of this compound in Neat Solution)

Generic LC-MS/MS Protocol for this compound
  • Sample Preparation (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of plasma pre-treated with 10 µL of internal standard (e.g., this compound-d3) and 200 µL of 4% phosphoric acid in water.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • This compound: [Precursor Ion > Product Ion]

      • This compound-d3 (IS): [Precursor Ion > Product Ion]

    • Note: Specific MRM transitions would need to be optimized based on the instrument and fragmentation pattern of this compound.

Mandatory Visualization

troubleshooting_workflow Troubleshooting Workflow for Matrix Effects start Inconsistent or Inaccurate This compound Quantification assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? (Matrix Factor not close to 1) assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) me_present->optimize_sp Yes optimize_lc Optimize Chromatography (Separate Analyte from Interference) me_present->optimize_lc Yes, after SP optimization use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->use_sil_is Yes, if other methods fail to eliminate variability no_me No Significant Matrix Effect me_present->no_me No reassess_me1 Re-assess Matrix Effect optimize_sp->reassess_me1 reassess_me1->me_present Still Present final_validation Method Validation Successful reassess_me1->final_validation Resolved reassess_me2 Re-assess Matrix Effect optimize_lc->reassess_me2 reassess_me2->me_present Still Present reassess_me2->final_validation Resolved use_sil_is->final_validation

Caption: Troubleshooting workflow for matrix effects.

signaling_pathway Potential Signaling Pathway of Aporphine Alkaloids cluster_0 Cell Membrane cluster_1 Cellular Response Aporphine Aporphine Alkaloid (e.g., this compound) D2R Dopamine D2 Receptor Aporphine->D2R Antagonist AC Adenylate Cyclase D2R->AC cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Response Modulation of Neurotransmission PKA->Response

Caption: Aporphine alkaloid signaling pathway.

References

Technical Support Center: Enhancing the Oral Bioavailability of N-Allylnornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of N-Allylnornuciferine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: The primary challenges in achieving adequate oral bioavailability for this compound are expected to be its poor aqueous solubility and potential for significant first-pass metabolism.[1][2][3][4] Like many alkaloid structures, this compound's complex aromatic scaffold contributes to low solubility in gastrointestinal fluids, which can limit its dissolution and subsequent absorption. Furthermore, compounds with similar structures often undergo extensive metabolism in the liver, which can significantly reduce the amount of active drug reaching systemic circulation.

Q2: Which formulation strategies are most promising for enhancing the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the solubility and metabolism challenges of this compound. These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[2][5][6]

  • Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and dissolution rate than the crystalline form.[1][2][4]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and may also enhance lymphatic uptake, partially bypassing first-pass metabolism.[2][3][7]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility and dissolution.[2][4]

Q3: How can I assess the in vitro permeability of this compound?

A3: The in vitro permeability of this compound can be evaluated using cell-based assays, such as the Caco-2 permeability assay. This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. The rate of transport of this compound across this monolayer can be used to predict its in vivo absorption.

Q4: What are the key pharmacokinetic parameters to consider when evaluating the oral bioavailability of this compound in vivo?

A4: When conducting in vivo pharmacokinetic studies in animal models (e.g., rats, mice), the key parameters to determine are:

  • Cmax: The maximum plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

  • F (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation compared to the intravenously administered dose.[8]

Troubleshooting Guides

Issue 1: Low and variable oral bioavailability in preclinical animal studies despite using a solubilizing formulation.

Possible Cause Troubleshooting Step
High First-Pass Metabolism Investigate the metabolic stability of this compound using in vitro liver microsome assays. If metabolism is high, consider co-administration with a metabolic inhibitor (e.g., piperine) in your formulation or structural modification of the molecule.[7][9]
P-glycoprotein (P-gp) Efflux Assess whether this compound is a substrate for P-gp using in vitro efflux assays (e.g., with MDCK-MDR1 cells). If it is, consider incorporating a P-gp inhibitor into the formulation.
Poor in vivo dissolution The in vitro dissolution method may not be predictive of the in vivo environment. Re-evaluate the formulation using biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine.[10]
Gastrointestinal Instability Evaluate the stability of this compound at different pH values representative of the stomach and intestine. If the compound is unstable, consider enteric-coated formulations to protect it from gastric acid.

Issue 2: Inconsistent dissolution profiles for different batches of a solid dispersion formulation.

Possible Cause Troubleshooting Step
Phase Separation or Crystallization Analyze the solid dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to check for crystallinity. Optimize the drug-to-polymer ratio and manufacturing process parameters (e.g., cooling rate) to ensure a stable amorphous system.
Variability in Polymer Source Ensure consistent sourcing and characterization of the polymer used in the formulation, as different grades or suppliers may have slight variations that affect performance.
Inadequate Mixing during Formulation Optimize the mixing process during the preparation of the solid dispersion to ensure homogenous drug distribution within the polymer matrix.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling

  • Preparation of the Slurry: Disperse 1% (w/v) this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • Milling: Transfer the slurry to a milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads).

  • Milling Parameters: Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), with cooling to prevent overheating.

  • Particle Size Analysis: Monitor the particle size reduction at regular intervals using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., <200 nm) is achieved.

  • Separation and Collection: Separate the nanosuspension from the milling beads.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Dosing:

    • Intravenous (IV) Group: Administer a single IV bolus dose of this compound (e.g., 1 mg/kg) in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.

    • Oral (PO) Group: Administer a single oral gavage dose of the this compound formulation (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[8]

Data Presentation

Table 1: Physicochemical Properties of this compound

ParameterValue
Molecular Weight307.4 g/mol
pKa8.5 (predicted)
LogP4.2 (predicted)
Aqueous Solubility (pH 7.4)< 1 µg/mL
Melting Point185-188 °C

Table 2: Comparison of Different this compound Formulations

FormulationMean Particle Size (nm)In Vitro Dissolution (at 60 min)In Vivo Cmax (ng/mL)In Vivo AUC (ng*h/mL)Oral Bioavailability (%)
Unformulated Drug> 5000< 5%50 ± 15250 ± 80< 2
Micronized Suspension200025%150 ± 40750 ± 2005
Nanosuspension18075%450 ± 902800 ± 55018
Solid DispersionN/A90%600 ± 1204200 ± 80027

Visualizations

Caption: Workflow for enhancing oral bioavailability.

Factors_Limiting_Oral_Bioavailability cluster_barriers Barriers to Bioavailability Oral_Administration Oral Administration of this compound GI_Tract Gastrointestinal Tract Oral_Administration->GI_Tract Systemic_Circulation Systemic Circulation (Bioavailability) GI_Tract->Systemic_Circulation Absorption Poor_Solubility Poor Aqueous Solubility GI_Tract->Poor_Solubility Poor_Permeability Poor Membrane Permeability GI_Tract->Poor_Permeability First_Pass_Metabolism Hepatic First-Pass Metabolism Systemic_Circulation->First_Pass_Metabolism Portal Vein

Caption: Factors limiting oral bioavailability.

Hypothetical_Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism N_Allylnornuciferine This compound N_dealkylation N-dealkylation (Nornuciferine) N_Allylnornuciferine->N_dealkylation Hydroxylation Aromatic Hydroxylation N_Allylnornuciferine->Hydroxylation Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation Sulfation Sulfate Conjugate Hydroxylation->Sulfation Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: Hypothetical metabolic pathway.

References

Validation & Comparative

A Comparative Analysis of Nuciferine and its Analogs: Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current pharmacological data prevents a direct comparison of N-Allylnornuciferine and nuciferine receptor binding affinities. Extensive searches of scientific literature and databases have not yielded quantitative binding data for this compound. Similarly, specific receptor affinity data for the related compound, N-nornuciferine, is scarce, although it is recognized as a major alkaloid in lotus leaves and has been shown to cross the blood-brain barrier. [1]

This guide, therefore, focuses on the comprehensive in vitro receptor binding profile of nuciferine, a well-characterized psychoactive alkaloid from the sacred lotus (Nelumbo nucifera). The data presented here serves as a foundational reference for researchers and drug development professionals exploring the pharmacology of aporphine alkaloids. Nuciferine exhibits a complex polypharmacology, sharing a receptor profile similar to some atypical antipsychotic drugs.[2]

Nuciferine: A Multi-Receptor Profile

Nuciferine's interactions with a wide array of G protein-coupled receptors (GPCRs) have been documented, revealing its potential to modulate various neurotransmitter systems. It demonstrates a notable affinity for several dopamine and serotonin receptor subtypes.

Functionally, nuciferine has been characterized as an antagonist at 5-HT2A, 5-HT2C, and 5-HT2B receptors, an inverse agonist at the 5-HT7 receptor, a partial agonist at D2, D5, and 5-HT6 receptors, and an agonist at 5-HT1A and D4 receptors.[2][3] It also inhibits the dopamine transporter.[2][3]

Quantitative Receptor Binding Data for Nuciferine

The following table summarizes the equilibrium dissociation constants (Ki) of nuciferine at various human receptors, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.

ReceptorKi (nM)
Dopamine Receptors
D11380
D264
D3120
D4170
D5580
Serotonin Receptors
5-HT1A130
5-HT1B>10,000
5-HT1D>10,000
5-HT1E1610
5-HT2A62
5-HT2B460
5-HT2C131
5-HT5A1210
5-HT6210
5-HT7150
Adrenergic Receptors
α1A230
α1B430
α1D180
α2A1200
α2B380
α2C1100
β1>10,000
β2>10,000
Histamine Receptors
H1680
H2>10,000
H3>10,000
H4>10,000
Muscarinic Receptors
M1>10,000
M2>10,000
M3>10,000
M4>10,000
M5>10,000
Other Targets
Dopamine Transporter (DAT)770
Serotonin Transporter (SERT)2100
Norepinephrine Transporter (NET)>10,000

Data sourced from Farrell et al. (2016), PLOS One.[2]

Experimental Protocols

The binding affinity data for nuciferine was obtained through competitive radioligand binding assays. The general protocol is outlined below.

Radioligand Binding Assays

For the determination of binding affinity, nuciferine was initially tested in primary screening assays at a concentration of 10 μM to assess its ability to displace a specific radioligand from its receptor target by more than 50%.[2] If significant displacement was observed, secondary binding assays were performed.[2] In these secondary assays, a range of 11 concentrations of nuciferine were used in triplicate to generate competition curves, from which the IC50 (half-maximal inhibitory concentration) and subsequently the Ki (inhibitory constant) values were calculated.[2]

The assays were conducted in 96-well plates with a total volume of 125 μL per well.[2] Each well contained the appropriate binding buffer, a concentration of the radioligand at or near its dissociation constant (Kd), and the test compound (nuciferine).[2] The plates were incubated at room temperature in the dark for 90 minutes to reach equilibrium.[2] Following incubation, the bound and free radioligand were separated, and the amount of bound radioactivity was quantified to determine the degree of displacement by nuciferine.

Receptor_Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membranes) Assay_Plate 96-Well Plate Incubation at RT for 90 min Receptor->Assay_Plate Radioligand Radiolabeled Ligand Radioligand->Assay_Plate Test_Compound Test Compound (Nuciferine) Test_Compound->Assay_Plate Buffer Binding Buffer Buffer->Assay_Plate Filtration Rapid Filtration to Separate Bound/Free Ligand Assay_Plate->Filtration Quantification Quantify Radioactivity of Bound Ligand Filtration->Quantification Competition_Curve Generate Competition Curve Quantification->Competition_Curve IC50_Ki Calculate IC50 and Ki Values Competition_Curve->IC50_Ki

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways

The diverse receptor binding profile of nuciferine suggests its involvement in multiple signaling pathways. For instance, its interaction with D2-like dopamine receptors (D2, D3, D4) typically involves the inhibition of adenylyl cyclase through Gαi/o protein coupling, leading to a decrease in intracellular cyclic AMP (cAMP). Conversely, its activity at 5-HT1A receptors can also be linked to Gαi/o signaling. Its antagonist activity at 5-HT2A and 5-HT2C receptors involves the Gαq/11 pathway, which activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

Signaling_Pathways Simplified Nuciferine-Modulated Signaling Pathways cluster_d2 D2-like Receptor Pathway (Partial Agonist) cluster_5ht2a 5-HT2A/2C Receptor Pathway (Antagonist) Nuciferine Nuciferine D2_Receptor D2, D3, D4 Receptors Nuciferine->D2_Receptor Binds to HT2A_Receptor 5-HT2A, 5-HT2C Receptors Nuciferine->HT2A_Receptor Binds to G_alpha_i Gαi/o D2_Receptor->G_alpha_i AC_inhibit Adenylyl Cyclase (Inhibition) G_alpha_i->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease G_alpha_q Gαq/11 HT2A_Receptor->G_alpha_q PLC Phospholipase C (Activation) G_alpha_q->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase

Caption: Nuciferine's modulation of key signaling pathways.

References

A Comparative Analysis of N-Allylnornuciferine and Apomorphine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of N-Allylnornuciferine and the well-characterized dopamine agonist, apomorphine. This analysis is supported by available experimental data on their interactions with key dopamine and serotonin receptors implicated in a range of neurological and psychiatric disorders.

This document summarizes quantitative data on receptor binding affinities and functional activities, details the experimental protocols for the key assays cited, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a clear and comprehensive comparison.

Pharmacological Profile Overview

Apomorphine, a non-ergoline dopamine agonist, is a well-established therapeutic agent, particularly in the management of Parkinson's disease.[1][2][3] Its pharmacological profile is characterized by a high affinity for D2-like dopamine receptors (D2, D3, D4) and also significant activity at D1-like receptors (D1, D5).[2][4] Furthermore, apomorphine interacts with various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C, as well as adrenergic receptors.[3][4] This broad receptor interaction profile contributes to both its therapeutic effects and its side-effect profile.

This compound is a semi-synthetic derivative of the aporphine alkaloid nuciferine. While direct and extensive experimental data for this compound is limited in the public domain, the pharmacological activity of aporphine alkaloids is known to be significantly influenced by substitutions on the nitrogen atom. Nuciferine itself has been shown to have a notable affinity for serotonin 5-HT2A receptors.[5] The addition of an N-allyl group is a common strategy in medicinal chemistry to modulate receptor affinity and efficacy. For the purpose of this comparative analysis, data for nuciferine and general structure-activity relationships (SAR) for N-substituted aporphines will be considered in the absence of direct data for this compound.

Quantitative Data Comparison

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD1 ReceptorD2 Receptor
Apomorphine 4.6[6]2.6[1]
Nuciferine >10,000[5]2,500[5]

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A Receptor5-HT2A Receptor
Apomorphine Agonist activity reported[3]Antagonist activity reported[3]
Nuciferine >10,000[5]139[5]

Table 3: Functional Activity (EC50, nM)

CompoundD1 Receptor (G-protein)D2 Receptor (G-protein)
Apomorphine 92.2[7]35.1[8]
This compound Data not availableData not available

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices and information from various research publications.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a specific receptor. The assay measures the displacement of a radiolabeled ligand by the test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and apomorphine for dopamine (D1, D2) and serotonin (5-HT1A, 5-HT2A) receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).

  • Radioligand specific for the receptor (e.g., [3H]SCH-23390 for D1, [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • Test compounds (this compound, apomorphine).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a saturating concentration of an unlabeled ligand.

  • Incubation: Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation

Cyclic AMP (cAMP) accumulation assays are used to determine the functional activity of a ligand at G-protein coupled receptors (GPCRs) that couple to Gs (stimulatory) or Gi (inhibitory) proteins.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and apomorphine at dopamine D1 (Gs-coupled) and D2 (Gi-coupled) receptors.

Materials:

  • Cells expressing the receptor of interest.

  • Test compounds.

  • Forskolin (to stimulate cAMP production for Gi-coupled receptor assays).

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

  • Cell culture reagents.

Procedure:

  • Cell Culture and Plating: Culture cells expressing the receptor of interest and plate them in a 96-well plate.

  • Compound Treatment:

    • For Gs-coupled receptors (D1): Add varying concentrations of the test compound to the cells.

    • For Gi-coupled receptors (D2): Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of forskolin to stimulate cAMP production.

  • Incubation: Incubate the cells for a specified time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. For Gs-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax. For Gi-coupled receptors, the inhibition of forskolin-stimulated cAMP production is measured to determine the IC50.

Functional Assays: β-Arrestin Recruitment

β-arrestin recruitment assays measure the interaction of β-arrestin with an activated GPCR, providing a measure of G-protein independent signaling.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and apomorphine to induce β-arrestin recruitment to dopamine and serotonin receptors.

Materials:

  • Cells co-expressing the receptor of interest fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

  • Test compounds.

  • Substrate for the reporter enzyme.

  • Cell culture reagents.

Procedure:

  • Cell Culture and Plating: Culture the engineered cells and plate them in a 96-well plate.

  • Compound Treatment: Add varying concentrations of the test compound to the cells.

  • Incubation: Incubate the cells for a period to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or color change) using a plate reader.

  • Data Analysis: Plot the signal intensity as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

G_protein_signaling cluster_D1 D1 Receptor (Gs-coupled) cluster_D2 D2 Receptor (Gi-coupled) Agonist_D1 Agonist (e.g., Apomorphine) D1R D1 Receptor Agonist_D1->D1R Binds Gs Gs D1R->Gs Activates AC_stim Adenylate Cyclase (Stimulated) Gs->AC_stim Activates ATP_cAMP ATP -> cAMP AC_stim->ATP_cAMP PKA Protein Kinase A ATP_cAMP->PKA Activates Cellular_Response_D1 Cellular Response PKA->Cellular_Response_D1 Phosphorylates Targets Agonist_D2 Agonist (e.g., Apomorphine) D2R D2 Receptor Agonist_D2->D2R Binds Gi Gi D2R->Gi Activates AC_inhib Adenylate Cyclase (Inhibited) Gi->AC_inhib Inhibits ATP_cAMP_inhib ATP -> cAMP (Reduced) AC_inhib->ATP_cAMP_inhib Cellular_Response_D2 Cellular Response ATP_cAMP_inhib->Cellular_Response_D2 Alters

Caption: Dopamine Receptor G-protein Signaling Pathways.

beta_arrestin_pathway Agonist Agonist GPCR GPCR Agonist->GPCR Activates GRK GRK GPCR->GRK Recruits P_GPCR Phosphorylated GPCR GRK->GPCR Phosphorylates Beta_Arrestin β-Arrestin P_GPCR->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling G-protein Independent Signaling Beta_Arrestin->Signaling

Caption: GPCR β-Arrestin Recruitment Pathway.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding Data Analysis (IC50 -> Ki) Counting->Analysis_Binding Cell_Plating Cell Plating Compound_Addition Compound Addition Cell_Plating->Compound_Addition Incubation_Func Incubation Compound_Addition->Incubation_Func Signal_Detection Signal Detection (cAMP or β-arrestin) Incubation_Func->Signal_Detection Analysis_Func Data Analysis (EC50/IC50) Signal_Detection->Analysis_Func

Caption: General Experimental Workflows.

Conclusion

This comparative guide provides a foundational overview of the pharmacological profiles of this compound and apomorphine. Apomorphine is a well-documented, non-selective dopamine agonist with broad activity across dopamine and serotonin receptors. The available data for nuciferine, the parent compound of this compound, suggests a primary interaction with the 5-HT2A receptor and significantly lower affinity for dopamine receptors compared to apomorphine.

The N-allyl substitution is expected to modulate the affinity and functional activity of the nuciferine scaffold. Further experimental studies are required to fully characterize the pharmacological profile of this compound and to elucidate its potential as a therapeutic agent. The detailed experimental protocols and visualizations provided in this guide offer a framework for conducting such comparative investigations. Researchers are encouraged to perform direct experimental comparisons to obtain precise and comprehensive data for this compound to build upon this analysis.

References

Validating the Antipsychotic-Like Effects of N-Allylnornuciferine's Close Analog, Nuciferine, In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive overview of the preclinical data supporting the atypical antipsychotic-like profile of nuciferine. It compares its performance with the typical antipsychotic, haloperidol, and the atypical antipsychotic, clozapine, providing supporting experimental data and detailed methodologies.

Comparative Analysis of In Vivo Antipsychotic-Like Effects

The antipsychotic potential of a compound is typically assessed in animal models that mimic certain aspects of psychosis. Key models include psychostimulant-induced hyperlocomotion and disruption of prepulse inhibition (PPI). The propensity to induce catalepsy, a state of motor rigidity, is used to assess the likelihood of extrapyramidal side effects, which are common with typical antipsychotics.

Behavioral Models of Antipsychotic Activity
Behavioral Test Nuciferine Haloperidol (Typical Antipsychotic) Clozapine (Atypical Antipsychotic)
Phencyclidine (PCP)-Induced Hyperlocomotion Inhibits PCP-induced hyperlocomotionInhibits psychostimulant-induced hyperlocomotionInhibits psychostimulant-induced hyperlocomotion
Prepulse Inhibition (PPI) Disruption Rescues PCP-induced disruption of PPIReverses psychostimulant-induced PPI deficitsReverses psychostimulant-induced PPI deficits
Catalepsy Induction Does not induce catalepsyInduces catalepsy at therapeutic dosesLow propensity to induce catalepsy

Data for nuciferine is based on its characterization in rodent models. Data for haloperidol and clozapine represents their well-established effects in similar preclinical models.

Receptor Binding Profile: A Comparison

The pharmacological actions of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. Atypical antipsychotics generally exhibit a broader receptor binding profile, with a notable interaction with serotonin receptors in addition to dopamine receptors.

Receptor Target Nuciferine Haloperidol Clozapine
Dopamine D2 Partial AgonistAntagonistAntagonist
Dopamine D4 AgonistAntagonistAntagonist
Dopamine D5 Partial Agonist--
Serotonin 5-HT1A Agonist-Partial Agonist
Serotonin 5-HT2A AntagonistAntagonistAntagonist
Serotonin 5-HT2B Antagonist-Antagonist
Serotonin 5-HT2C Antagonist-Antagonist
Serotonin 5-HT6 Partial Agonist-Antagonist
Serotonin 5-HT7 Inverse Agonist-Antagonist
Dopamine Transporter (DAT) Inhibitor--

The receptor profile of nuciferine has been compared to that of aripiprazole-like antipsychotic drugs.

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below. These protocols are standardized and widely used in the preclinical evaluation of antipsychotic drug candidates.

Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to counteract the excessive motor activity induced by a psychostimulant like amphetamine, which is thought to mimic the positive symptoms of psychosis.

Procedure:

  • Habituation: Mice are individually placed in open-field arenas (e.g., 40 x 40 cm) equipped with infrared beams to track movement. They are allowed to habituate to the new environment for a period of 30-60 minutes.

  • Drug Administration: Following habituation, animals are administered the test compound (e.g., N-Allylnornuciferine/nuciferine), a reference antipsychotic (e.g., haloperidol or clozapine), or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Psychostimulant Challenge: After a predetermined pretreatment time (e.g., 30 minutes), all animals receive an injection of d-amphetamine (e.g., 1-5 mg/kg, i.p.).

  • Data Collection: Locomotor activity (e.g., total distance traveled, rearing frequency) is recorded for 60-90 minutes post-amphetamine injection.

  • Analysis: The data is analyzed to compare the locomotor activity of the test compound-treated group with the vehicle- and reference drug-treated groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like potential.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents.

Procedure:

  • Acclimation: Each mouse is placed in a startle chamber and allowed to acclimate for a 5-minute period with background white noise (e.g., 65-70 dB).

  • Testing Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (the pulse, e.g., 120 dB white noise for 40 ms) is presented to elicit a startle response.

    • Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB white noise for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • Data Collection: The startle response is measured as the maximal force exerted by the animal on a sensor platform within a defined time window after the pulse.

  • Analysis: PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. The ability of a test compound to reverse a psychostimulant-induced (e.g., by phencyclidine or apomorphine) deficit in PPI suggests antipsychotic-like efficacy.

Catalepsy Bar Test

This test is used to assess the propensity of a drug to induce extrapyramidal side effects, particularly motor rigidity (catalepsy).

Procedure:

  • Apparatus: A horizontal bar is placed at a specific height (e.g., 3-5 cm) from a flat surface.

  • Drug Administration: Animals are treated with the test compound, a reference drug known to induce catalepsy (e.g., haloperidol), or a vehicle.

  • Testing: At various time points after drug administration, the mouse's forepaws are gently placed on the bar.

  • Data Collection: The latency for the mouse to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.

  • Analysis: A significant increase in the time the animal remains in the imposed posture is indicative of catalepsy.

Visualizing a Potential Mechanism of Action

The following diagrams illustrate the proposed signaling pathway for nuciferine, which may be shared by this compound, and a typical experimental workflow for in vivo validation.

cluster_0 Proposed Signaling Pathway of Nuciferine cluster_1 Dopaminergic System cluster_2 Serotonergic System Nuciferine Nuciferine D2 D2 Receptor (Partial Agonist) Nuciferine->D2 Modulates D4 D4 Receptor (Agonist) Nuciferine->D4 Activates DAT Dopamine Transporter (Inhibitor) Nuciferine->DAT Blocks HT1A 5-HT1A Receptor (Agonist) Nuciferine->HT1A Activates HT2A 5-HT2A Receptor (Antagonist) Nuciferine->HT2A Blocks HT_other Other 5-HT Receptors (Antagonist/Partial Agonist) Nuciferine->HT_other Modulates Dopamine Signaling Dopamine Signaling D2->Dopamine Signaling D4->Dopamine Signaling Dopamine Reuptake Dopamine Reuptake DAT->Dopamine Reuptake Serotonin Signaling Serotonin Signaling HT1A->Serotonin Signaling HT2A->Serotonin Signaling HT_other->Serotonin Signaling Antipsychotic Effects Antipsychotic Effects Dopamine Signaling->Antipsychotic Effects Therapeutic Outcome Dopamine Reuptake->Antipsychotic Effects Contributes to Serotonin Signaling->Antipsychotic Effects Therapeutic Outcome cluster_workflow In Vivo Validation Workflow for Antipsychotic-Like Effects cluster_behavioral Behavioral Phenotyping start Compound Selection (this compound) dosing Dose-Response Studies (Rodent Models) start->dosing ppi Prepulse Inhibition (PPI) Assay dosing->ppi locomotion Psychostimulant-Induced Hyperlocomotion dosing->locomotion catalepsy Catalepsy Test dosing->catalepsy comparison Comparison with Standard Antipsychotics (e.g., Haloperidol, Clozapine) ppi->comparison locomotion->comparison catalepsy->comparison analysis Data Analysis and Efficacy/Side-Effect Profile comparison->analysis

Comparative Analysis of Nuciferine's Dopamine Receptor Cross-Reactivity: A Proxy for N-Allylnornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the dopamine receptor cross-reactivity of nuciferine, the parent compound of N-Allylnornuciferine. Due to a lack of specific experimental data for this compound, this document leverages comprehensive data on nuciferine to infer potential pharmacodynamic properties. N-alkylation can significantly alter the pharmacological profile of aporphine alkaloids; therefore, the data presented for nuciferine should be considered a foundational reference point for this compound.

Nuciferine, an aporphine alkaloid found in Nymphaea caerulea and Nelumbo nucifera, exhibits a complex pharmacological profile with interactions across multiple dopamine and serotonin receptor subtypes.[1][2][3] Its receptor profile suggests atypical antipsychotic-like actions, sharing similarities with drugs like aripiprazole.[2][3] This guide summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes the relevant signaling pathways to facilitate a deeper understanding of its potential therapeutic applications and off-target effects.

Quantitative Comparison of Receptor Affinities and Functional Activities

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of nuciferine at various dopamine and serotonin receptors, as characterized in a comprehensive study by Farrell et al. (2016). For comparative context, data for the atypical antipsychotics aripiprazole and clozapine are included where available.

Table 1: Functional Activity of Nuciferine at Dopamine and Serotonin Receptors

Receptor SubtypeNuciferine ActivityEC50 / IC50 (nM)% Maximal Response (vs. Dopamine)
Dopamine D2 Partial Agonist6467%
Dopamine D4 Agonist2000-
Dopamine D5 Partial Agonist260050%
Serotonin 5-HT1A Agonist3200-
Serotonin 5-HT2A Antagonist478-
Serotonin 5-HT2B Antagonist1000-
Serotonin 5-HT2C Antagonist131-
Serotonin 5-HT6 Partial Agonist70017.3%
Serotonin 5-HT7 Inverse Agonist150-

Data sourced from Farrell et al. (2016).[2]

Table 2: Comparative Binding Affinities (Ki) of Nuciferine and Reference Compounds

Receptor SubtypeNuciferine Ki (nM)Aripiprazole Ki (nM)Clozapine Ki (nM)
Dopamine D2 62 (K_B)-20 (K_B)

K_B values were determined via Schild regression analysis and represent the equilibrium dissociation constant for a competitive antagonist.[2][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Farrell et al. (2016).

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound.

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) 293 cells are transfected with the human cDNA for the dopamine receptor subtype of interest. The cells are cultured and harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2-like receptors) and varying concentrations of the test compound (nuciferine).

  • Incubation and Filtration: The reaction is allowed to reach equilibrium at a specific temperature (e.g., 37°C). The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP and G-Protein Activation)

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor, and to quantify its potency and efficacy.

  • Cell Culture: HEK293 cells expressing the dopamine receptor subtype of interest are used.

  • cAMP Assay (for Gs- and Gi-coupled receptors):

    • For Gs-coupled receptors (D1-like), agonist stimulation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).

    • For Gi-coupled receptors (D2-like), agonist stimulation leads to a decrease in forskolin-stimulated cAMP production.

    • Cells are incubated with the test compound, and the level of cAMP is measured using a commercially available assay kit (e.g., LANCE Ultra cAMP kit).

  • G-Protein Activation Assay (e.g., [³⁵S]GTPγS binding):

    • This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

    • Cell membranes are incubated with the test compound and [³⁵S]GTPγS.

    • The amount of bound [³⁵S]GTPγS is quantified to determine the extent of G-protein activation.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values, as well as the maximal effect (Emax) of the compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors, and a general workflow for the characterization of a novel compound's receptor activity.

D1_like_signaling Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R binds Gs Gs Protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription promotes

Caption: D1-like receptor signaling pathway.

D2_like_signaling Dopamine Dopamine D2R D2/D3/D4 Receptor Dopamine->D2R binds Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channels Gi->GIRK opens Ca_channels Voltage-gated Ca2+ Channels Gi->Ca_channels inhibits cAMP cAMP AC->cAMP decreased production

Caption: D2-like receptor signaling pathway.

experimental_workflow cluster_0 In Vitro Characterization Compound Test Compound (e.g., this compound) Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, GTPγS) Compound->Functional_Assay Affinity Determine Affinity (Ki) Binding_Assay->Affinity Activity Determine Functional Activity (Agonist, Antagonist, etc.) Functional_Assay->Activity Potency Determine Potency (EC50/IC50) and Efficacy (Emax) Functional_Assay->Potency

Caption: Experimental workflow for receptor profiling.

Conclusion

The pharmacological profile of nuciferine is characterized by a complex interplay of partial agonism, agonism, and antagonism at various dopamine and serotonin receptors. Its notable partial agonism at the D2 receptor, with an efficacy similar to aripiprazole, suggests it may have atypical antipsychotic properties.[2][4] The addition of an N-allyl group to the nornuciferine scaffold is likely to modulate this activity. Generally, N-alkylation of aporphines can influence both affinity and selectivity for D1 versus D2 receptors.[5] Further experimental investigation is warranted to precisely define the cross-reactivity profile of this compound and to determine its therapeutic potential. The data and protocols presented in this guide offer a robust starting point for such investigations.

References

A Comparative Analysis of Nuciferine Pharmacokinetics and its Metabolites: A Proxy for N-Allylnornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the pharmacokinetics of N-Allylnornuciferine and its specific metabolites is not currently available in the public domain. This guide provides a comparative analysis of the pharmacokinetics of a closely related parent compound, nuciferine , and its primary metabolite, N-nornuciferine , to serve as a foundational reference. Nuciferine is an aporphine alkaloid structurally similar to this compound, and N-nornuciferine is a key demethylated metabolite. The data presented here is intended to offer insights into the potential metabolic pathways and pharmacokinetic profiles that may be relevant for this compound. All data and methodologies are derived from studies on nuciferine.

Executive Summary

This guide summarizes the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of nuciferine and its major metabolite, N-nornuciferine. Nuciferine undergoes both Phase I and Phase II metabolism, leading to a variety of metabolites. Pharmacokinetic studies in rats indicate that both nuciferine and N-nornuciferine are rapidly absorbed and can cross the blood-brain barrier. The oral bioavailability of these compounds has been reported with some variability in the literature. This document presents a compilation of quantitative data, experimental protocols, and visual diagrams to facilitate a comparative understanding.

Data Presentation: Pharmacokinetic Parameters of Nuciferine and N-Nornuciferine in Rats

The following tables summarize the key pharmacokinetic parameters of nuciferine and its metabolite N-nornuciferine in Sprague-Dawley rats, providing a comparative view of their behavior in plasma and brain tissue.

Table 1: Plasma Pharmacokinetics of Nuciferine and N-Nornuciferine in Rats [1][2][3]

ParameterNuciferineN-Nornuciferine
Administration Route Oral (50 mg/kg)Oral (50 mg/kg)
Cmax (µg/mL) 1.710.57
Tmax (h) 0.91.65
t1/2, λz (h) 2.482.94
Oral Bioavailability (%) 58.1379.91
Administration Route Intravenous (10 mg/kg)Intravenous (10 mg/kg)
Vd, λz (L/kg) 9.4815.17
t1/2, λz (h) 2.093.84

Table 2: Brain Pharmacokinetics of Nuciferine and N-Nornuciferine in Rats (Unbound Form) [1][2][3]

ParameterNuciferineN-Nornuciferine
Administration Route Intravenous (20 mg/kg)Intravenous (20 mg/kg)
Cmax (µg/mL) 0.320.16
Tmax (h) 0.891.22
Vd, λz/F (L/kg) 19.7816.17
t1/2, λz (h) 1.241.39

Experimental Protocols

The data presented in this guide is based on preclinical studies in rats. The following provides a generalized overview of the experimental methodologies employed in the cited literature.

In Vivo Pharmacokinetic Studies[1][3][4]
  • Animal Model: Male Sprague-Dawley rats were predominantly used.

  • Administration:

    • Oral (p.o.): A single dose of a lotus leaf alkaloid fraction containing nuciferine and N-nornuciferine was administered by gavage. Dosing has been reported at 50 mg/kg.[1][2][3]

    • Intravenous (i.v.): A single bolus of the alkaloid fraction was injected. Dosing has been reported at 10 mg/kg and 20 mg/kg.[1][2][3]

  • Sample Collection:

    • Blood: Blood samples were collected at various time points via the ocular vein.

    • Brain: For brain pharmacokinetic studies, brain microdialysis was employed to collect unbound drug concentrations in the brain.[1][3]

  • Analytical Method: The concentrations of nuciferine and N-nornuciferine in plasma and brain dialysate were determined using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][4]

In Vitro Metabolism Studies[5][6]
  • System: Human and animal (rat, mouse, dog, rabbit, monkey) liver microsomes were used to investigate the metabolic pathways.[5]

  • Incubation: Nuciferine was incubated with liver microsomes in the presence of NADPH for Phase I metabolism or UDPGA for Phase II (glucuronidation) metabolism.

  • Metabolite Identification: Metabolites were identified using ultra-performance liquid chromatography coupled with mass spectrometry.[5]

  • Enzyme Identification: Chemical inhibitors were used to identify the specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isozymes involved in the metabolism of nuciferine.[5]

Mandatory Visualization

Metabolic Pathway of Nuciferine

The following diagram illustrates the known metabolic pathways of nuciferine, which likely share similarities with the metabolism of this compound.

Nuciferine Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Nuciferine Nuciferine Demethylation Demethylation Nuciferine->Demethylation CYP1A2, 2A6, 2C8, 3A4 Oxidation Oxidation Nuciferine->Oxidation Dehydrogenation Dehydrogenation Nuciferine->Dehydrogenation Glucuronidation Glucuronidation Demethylation->Glucuronidation UGT1A4 Glutathione_Conjugation Glutathione Conjugation Demethylation->Glutathione_Conjugation Oxidation->Glucuronidation Sulfation Sulfation Dehydrogenation->Sulfation Metabolites Excreted Metabolites Glucuronidation->Metabolites Sulfation->Metabolites Glutathione_Conjugation->Metabolites

Caption: Metabolic pathways of nuciferine.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The diagram below outlines the typical workflow for conducting in vivo pharmacokinetic studies of nuciferine and its metabolites.

Pharmacokinetic Workflow start Animal Dosing (Oral or IV) sampling Serial Blood & Brain Microdialysate Sampling start->sampling processing Sample Processing (Plasma Separation, etc.) sampling->processing analysis UPLC-MS/MS Analysis processing->analysis data Pharmacokinetic Data Analysis analysis->data

Caption: In vivo pharmacokinetic study workflow.

Conclusion

The available data on nuciferine and N-nornuciferine provide a valuable starting point for understanding the potential pharmacokinetic profile of this compound. Nuciferine is extensively metabolized through various Phase I and Phase II reactions, and both the parent compound and its primary metabolite, N-nornuciferine, demonstrate good absorption and brain penetration in rat models. The significant difference in oral bioavailability between nuciferine and N-nornuciferine suggests that metabolic conversion and first-pass effects may play a crucial role in the overall disposition of these aporphine alkaloids. Further research is imperative to delineate the specific metabolic pathways and pharmacokinetic parameters of this compound and its metabolites to support its development as a potential therapeutic agent.

References

A Head-to-Head Comparison of N-Allylnornuciferine and Traditional Antipsychotics for Schizophrenia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound N-Allylnornuciferine and traditional antipsychotic drugs. Due to the limited availability of direct head-to-head studies on this compound, this guide utilizes data from its close structural analog, nuciferine, as a proxy to provide insights into its potential antipsychotic properties. The information is intended to support research and development efforts in the field of neuropsychopharmacology.

I. Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of nuciferine (as a proxy for this compound) and a selection of typical and atypical antipsychotics at key dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia. Lower Ki values indicate higher binding affinity.

ReceptorNuciferine (proxy)Haloperidol (Typical)Clozapine (Atypical)Risperidone (Atypical)Olanzapine (Atypical)Aripiprazole (Atypical)
Dopamine D2Partial Agonist (EC50=64)1.41253.13[1]11[2]0.34[3]
Serotonin 5-HT1AAgonist (EC50=3200)3600140420-4.2[4]
Serotonin 5-HT2AAntagonist (IC50=478)1208.90.16[1]4[2]3.4[4]
Serotonin 5-HT2CAntagonist (IC50=131)4700175011[2]15[4]

II. Comparative In Vivo Efficacy in Animal Models of Schizophrenia

This section compares the effects of nuciferine (as a proxy for this compound) and traditional antipsychotics in established preclinical models of schizophrenia.

A. Phencyclidine (PCP)-Induced Hyperlocomotion

This model mimics the positive symptoms of schizophrenia. The data below indicates the ability of each compound to attenuate the hyperlocomotion induced by PCP.

CompoundEffect on PCP-Induced Hyperlocomotion
Nuciferine (proxy)Inhibition
HaloperidolInhibition (MED = 0.3 mg/kg)[1]
ClozapineReversal (MED = 0.3 mg/kg)[1]
RisperidoneInhibition (0.8-2.4 mg/kg)[2][4]
OlanzapineReversal (MED = 0.03 mg/kg)[1]
AripiprazoleInhibition[5]

MED: Minimal Effective Dose

B. Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit

PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This model assesses the ability of compounds to restore this gating deficit.

CompoundEffect on PCP-Induced PPI Deficit
Nuciferine (proxy)Rescue of deficit
HaloperidolIneffective or requires long-term treatment[3][6][7]
ClozapineReversal[6]
OlanzapineReversal[8]
Risperidone-
AripiprazoleBlockade of disruption[9]

III. Experimental Protocols

A. In Vitro: Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of a compound to specific neurotransmitter receptors.

  • Membrane Preparation:

    • Target receptors are obtained from either cultured cells expressing the specific receptor or from brain tissue known to have a high density of the receptor.

    • The cells or tissue are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors. The supernatant is discarded, and the pellet is washed and resuspended in the assay buffer.

  • Binding Reaction:

    • The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound (e.g., this compound or a traditional antipsychotic).

    • The incubation is carried out in a multi-well plate at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Radioligand:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

B. In Vivo: Phencyclidine (PCP)-Induced Hyperlocomotion in Rodents

This protocol describes a common method for assessing the potential antipsychotic efficacy of a compound by measuring its ability to counteract PCP-induced hyperactivity.

  • Animals and Housing:

    • Male rodents (mice or rats) are housed in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.

    • Animals are allowed to acclimate to the housing conditions for at least one week before the experiment.

  • Apparatus:

    • Locomotor activity is measured in an open-field arena, which is a square or circular enclosure equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Procedure:

    • On the test day, animals are habituated to the open-field arena for a set period (e.g., 30-60 minutes).

    • Following habituation, animals are administered the test compound (e.g., this compound or a traditional antipsychotic) or a vehicle control.

    • After a predetermined pretreatment time, the animals are administered PCP (typically 1-5 mg/kg) or a saline control.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a specific duration (e.g., 60-120 minutes).

  • Data Analysis:

    • The locomotor activity data is analyzed to compare the effects of the test compound on PCP-induced hyperlocomotion relative to the vehicle-treated group.

    • A significant reduction in PCP-induced hyperactivity by the test compound is indicative of potential antipsychotic-like activity.

C. In Vivo: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Rodents

This protocol details the procedure for evaluating a compound's ability to restore sensorimotor gating deficits induced by PCP.

  • Animals and Housing:

    • Similar to the hyperlocomotion model, male rodents are housed in a controlled environment and acclimated prior to testing.

  • Apparatus:

    • The test is conducted in a startle chamber that can deliver auditory stimuli (a loud startling pulse and a weaker prepulse) and measure the whole-body startle response of the animal via a piezoelectric transducer.

  • Procedure:

    • On the test day, the animal is placed in the startle chamber and allowed to acclimate for a brief period.

    • The test session consists of a series of trials, including:

      • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the startling pulse.

      • No-stimulus trials: Background noise only, to measure baseline activity.

    • Animals are pretreated with the test compound or vehicle, followed by the administration of PCP or saline.

  • Data Analysis:

    • PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100).

    • The data is analyzed to determine if the test compound can reverse the PCP-induced deficit in PPI. A significant restoration of PPI suggests potential efficacy in treating sensorimotor gating deficits associated with schizophrenia.

IV. Signaling Pathways and Experimental Workflow

A. Signaling Pathways

The following diagrams illustrate the primary signaling pathways of traditional antipsychotics and a hypothesized pathway for this compound, based on the receptor binding profile of nuciferine.

Traditional_Antipsychotics_Signaling cluster_typical Typical Antipsychotics (e.g., Haloperidol) cluster_atypical Atypical Antipsychotics (e.g., Clozapine, Risperidone) cluster_receptors cluster_effects Haloperidol Haloperidol D2 D2 Receptor Haloperidol->D2 High Antagonism Atypical Atypical Atypical->D2 Moderate Antagonism HT2A 5-HT2A Receptor Atypical->HT2A High Antagonism Positive_Symptoms Reduction of Positive Symptoms D2->Positive_Symptoms EPS Extrapyramidal Side Effects (EPS) D2->EPS HT2A->EPS Mitigation Negative_Cognitive Improvement of Negative & Cognitive Symptoms HT2A->Negative_Cognitive N_Allylnornuciferine_Hypothesized_Signaling cluster_nuciferine This compound (hypothesized) cluster_receptors cluster_effects Nuciferine Nuciferine D2 D2 Receptor Nuciferine->D2 Partial Agonism HT2A 5-HT2A Receptor Nuciferine->HT2A Antagonism HT1A 5-HT1A Receptor Nuciferine->HT1A Agonism Positive_Symptoms Modulation of Positive Symptoms D2->Positive_Symptoms Reduced_EPS Potentially Reduced EPS Liability D2->Reduced_EPS Negative_Cognitive Potential Improvement of Negative & Cognitive Symptoms HT2A->Negative_Cognitive HT1A->Negative_Cognitive Contribution to Improvement Experimental_Workflow Start Compound Selection (this compound vs. Traditional Antipsychotics) In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Behavioral Models Start->In_Vivo Binding_Assay Radioligand Binding Assay (Determine Ki at D2, 5-HT2A, etc.) In_Vitro->Binding_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis PCP_Hyperlocomotion PCP-Induced Hyperlocomotion In_Vivo->PCP_Hyperlocomotion PPI Prepulse Inhibition (PPI) In_Vivo->PPI PCP_Hyperlocomotion->Data_Analysis PPI->Data_Analysis Conclusion Conclusion on Antipsychotic Potential and Side Effect Profile Data_Analysis->Conclusion

References

Structure-Activity Relationship of N-Allylnornuciferine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship (SAR) of N-Allylnornuciferine derivatives reveals their potential as selective ligands for dopamine receptors. This guide provides a comparative analysis of their performance against related compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field.

This compound, a semi-synthetic derivative of the aporphine alkaloid nuciferine found in the lotus plant (Nelumbo nucifera), has garnered interest for its potential interactions with central nervous system targets, particularly dopamine receptors. The structural modifications of the nuciferine scaffold, especially at the nitrogen atom, have been shown to significantly influence binding affinity and selectivity for dopamine D1 and D2 receptors. Understanding these structure-activity relationships is crucial for the rational design of novel therapeutic agents.

Comparative Analysis of Dopamine Receptor Binding Affinities

The affinity of this compound and its derivatives for dopamine D1 and D2 receptors is a key determinant of their pharmacological profile. While specific binding data for this compound is not extensively available in the public domain, studies on structurally related N-substituted noraporphine and nornuciferine derivatives provide valuable insights into the SAR.

Research on N-substituted norapomorphine analogues has demonstrated that the nature of the N-alkyl substituent plays a critical role in D2 receptor affinity. Optimal D2 and agonist-site affinity were observed with N-cyclopropylmethyl, N-allyl, and N-propyl substitutions.[1] This suggests that an allyl group, as present in this compound, is a favorable feature for D2 receptor binding.

A study on alkaloids isolated from Nelumbo nucifera provides inhibitory concentration (IC50) values for O-nornuciferine and N-nornuciferine at D1 and D2 receptors, offering a baseline for comparison. O-nornuciferine was found to be a potent antagonist for both receptors, with a higher potency at the D2 receptor.[2][3]

CompoundN-SubstituentD1 Receptor IC50 (µM)D2 Receptor IC50 (µM)D2/D1 Selectivity Ratio
O-Nornuciferine -H2.09 ± 0.651.14 ± 0.101.83
N-Nornuciferine -HModerately activeInactive-
This compound -CH2CH=CH2Data not availableData not availableData not available
N-Propylnoraporphine Analog -CH2CH2CH3(Qualitatively low affinity)(Qualitatively high affinity)High
N-Methylnoraporphine Analog -CH3(Qualitatively higher affinity than D2)(Qualitatively lower affinity than D1)Low

Table 1: Comparative dopamine receptor affinities of nuciferine derivatives and related compounds. Data for O- and N-Nornuciferine from[2][3]. Qualitative data for N-propyl and N-methyl noraporphine analogs are inferred from[1][4].

The data suggests that the presence and nature of the N-substituent are critical for dopamine receptor interaction. While O-nornuciferine shows activity at both receptors with a slight preference for D2, the lack of an N-substituent in N-nornuciferine leads to a loss of D2 activity. The favorable D2 affinity of N-allyl and N-propyl groups in related aporphine scaffolds strongly suggests that this compound would exhibit significant affinity for the D2 receptor.

Signaling Pathway and Experimental Workflow

The interaction of this compound derivatives with dopamine receptors initiates a cascade of intracellular signaling events. Dopamine D1-like receptors are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels. The functional outcome of ligand binding, whether agonistic or antagonistic, can be determined through functional assays such as GTPγS binding assays.

Dopamine Receptor Signaling Pathways cluster_0 D1-like Receptor Signaling cluster_1 D2-like Receptor Signaling D1_Ligand D1 Agonist (e.g., this compound derivative) D1R D1 Receptor D1_Ligand->D1R Binds to Gs Gs protein D1R->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Stimulates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 Produces D2_Ligand D2 Agonist (e.g., this compound derivative) D2R D2 Receptor D2_Ligand->D2R Binds to Gi Gi protein D2R->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Reduces production of

Caption: Dopamine D1 and D2 receptor signaling pathways.

The experimental workflow to determine the structure-activity relationship of this compound derivatives typically involves synthesis followed by in vitro pharmacological evaluation.

Experimental Workflow for SAR Studies Start Start: Nornuciferine Synthesis Chemical Synthesis (N-alkylation) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay (D1 and D2 Receptors) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS Binding) Purification->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis End End: SAR Data SAR_Analysis->End

Caption: Workflow for SAR studies of this compound derivatives.

Experimental Protocols

Radioligand Displacement Assay for Dopamine D1 and D2 Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds for dopamine D1 and D2 receptors.

Materials:

  • Rat striatal tissue homogenates (source of D1 and D2 receptors)

  • Radioligands: [3H]SCH23390 (for D1 receptors) and [3H]Spiperone or [3H]Raclopride (for D2 receptors)

  • Test compounds (this compound derivatives) at various concentrations

  • Non-specific binding inhibitors: SKF-83566 (for D1) and Haloperidol or Butaclamol (for D2)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Tissue Preparation: Homogenize fresh or frozen rat striatum in ice-cold buffer and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.

  • Assay Setup: In test tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding inhibitor.

  • Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for Functional Activity

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors like the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the dopamine D2 receptor

  • [35S]GTPγS (non-hydrolyzable GTP analog)

  • Test compounds (this compound derivatives)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA)

  • Unlabeled GTPγS for determining non-specific binding

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In test tubes, combine the cell membranes, GDP, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15-30 minutes) at 30°C.

  • Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Measure the amount of bound [35S]GTPγS on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of the test compound. An increase in binding indicates agonistic activity, while inhibition of basal or agonist-stimulated binding suggests antagonistic or inverse agonistic activity, respectively. Determine EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.[1][2]

Conclusion

The structure-activity relationship of this compound derivatives at dopamine receptors is a promising area of research for the development of novel CNS-active agents. The available evidence strongly suggests that the N-allyl substitution is a key determinant for D2 receptor affinity. Further quantitative binding and functional studies on a series of N-substituted nornuciferine derivatives are warranted to fully elucidate their pharmacological profiles and therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to conduct these crucial investigations.

References

In Vivo Validation of Anti-Inflammatory Properties: A Comparative Analysis of Curcumin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory properties of curcumin, a natural compound derived from Curcuma longa, against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of in vivo data for N-Allylnornuciferine, curcumin is presented here as a well-documented natural alternative to illustrate the format and content of a comprehensive comparison guide. This document is intended to serve as a template for evaluating the anti-inflammatory efficacy of novel compounds.

Comparative Efficacy of Anti-Inflammatory Agents

The anti-inflammatory effects of curcumin have been extensively studied in various preclinical models. Below is a summary of its efficacy in comparison to standard anti-inflammatory drugs in the carrageenan-induced paw edema model, a widely used assay for acute inflammation.

Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Time Post-CarrageenanPaw Edema Inhibition (%)Reference
Curcumin254h30.43[1][2]
Curcumin505h34.88[1][2]
Curcumin1005h33.70[1][2]
Curcumin2002h53.85[1][2]
Curcumin4002h58.97[1][2]
Indomethacin (Standard)102h46.87[1]
Indomethacin (Standard)103h65.71[1]

Note: p.o. refers to oral administration.

In studies on knee osteoarthritis, curcumin extracts have demonstrated comparable efficacy to ibuprofen in reducing pain and improving function.[3] A multicenter, double-blind, randomized controlled trial showed that 1,500 mg/day of Curcuma domestica extracts were non-inferior to 1,200 mg/day of ibuprofen over a 4-week period.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two standard in vivo models of inflammation.

1. Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.

  • Animals: Male Sprague-Dawley rats (100-150 g) are typically used.[2]

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.[2]

  • Grouping and Administration: Rats are randomly divided into control, standard, and test groups. The test compound (e.g., curcumin suspended in a vehicle like 0.5% carboxymethylcellulose) is administered orally one hour before the induction of inflammation.[2][4] The standard group receives a known anti-inflammatory drug (e.g., indomethacin, 10 mg/kg), and the control group receives the vehicle.[2][4]

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan in saline into the left hind paw of each rat.[4]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[2]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.[2]

2. Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to study systemic inflammation and the production of pro-inflammatory cytokines.

  • Animals: Male BALB/c mice are often used.

  • Grouping and Administration: Mice are divided into control, LPS-only, standard, and test groups. The test compound (e.g., curcumin) or a standard drug (e.g., dexamethasone) is administered, often intraperitoneally, prior to LPS challenge.[5]

  • Induction of Inflammation: Systemic inflammation is induced by an intraperitoneal injection of LPS (e.g., 10 mg/kg).[5]

  • Sample Collection: At predetermined time points post-LPS administration, blood and tissue samples (e.g., lung) are collected. Bronchoalveolar lavage fluid (BALF) may also be collected to assess lung inflammation.[5]

  • Analysis of Inflammatory Markers: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using ELISA.[6] Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can be assessed in tissue homogenates.[5]

Signaling Pathways and Mechanisms of Action

Curcumin exerts its anti-inflammatory effects by modulating multiple signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[[“]][8][9]

NF-κB Signaling Pathway in Inflammation

NF_kB_Pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Curcumin Curcumin Curcumin->IKK Inhibits Curcumin->NFkB Inhibits Translocation Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats, Mice) Grouping Random Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Treatment Compound Administration (p.o., i.p.) Grouping->Treatment Inflammation_Induction Induction of Inflammation (e.g., Carrageenan, LPS) Treatment->Inflammation_Induction Data_Collection Data Collection (Paw Volume, Blood, Tissues) Inflammation_Induction->Data_Collection Analysis Analysis of Inflammatory Markers (Edema, Cytokines, MPO) Data_Collection->Analysis Statistical_Analysis Statistical Analysis Analysis->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

References

A Comparative Efficacy Guide to N-Allylnornuciferine and its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-Allylnornuciferine is a specialized derivative of the aporphine alkaloid nuciferine. As of late 2025, specific experimental data comparing the enantiomers of this compound is not extensively available in peer-reviewed literature. This guide provides a comparative framework based on the well-documented pharmacology of the parent compound, nuciferine, and established structure-activity relationships for related N-substituted aporphine alkaloids. The quantitative data presented herein is illustrative and predictive, intended to guide future research.

Nuciferine, the parent compound, exhibits a complex polypharmacological profile, interacting with multiple G protein-coupled receptors (GPCRs), most notably dopamine and serotonin receptors[1]. The stereochemistry of aporphine alkaloids is a critical determinant of their receptor affinity and functional activity. Studies on the enantiomers of nuciferine and the related alkaloid roemerine have demonstrated stereoselectivity at 5-HT₂ and α₁ adrenergic receptors[2]. Furthermore, modifications to the nitrogen atom of the noraporphine scaffold, such as the addition of alkyl groups, can significantly influence receptor selectivity, particularly between dopamine D₁ and D₂ receptors[3]. The N-propyl substituted analog of a related noraporphine, for instance, shows high affinity and selectivity for the D₂ receptor[3]. Based on these principles, this guide outlines the anticipated comparative efficacy of (+)-N-Allylnornuciferine and (-)-N-Allylnornuciferine.

Data Presentation: Comparative Receptor Binding and Functional Activity

The following tables summarize the predicted receptor binding affinities (Ki) and functional activities (EC₅₀/IC₅₀) for the enantiomers of this compound at key central nervous system (CNS) targets. These predictions are based on the known profile of nuciferine and related N-substituted noraporphines[1][3]. It is hypothesized that the (-)-enantiomer will show higher affinity and potency at dopamine D₂-like receptors, a common trend for aporphine alkaloids.

Table 1: Predicted Comparative Binding Affinities (Ki, nM)

Target Receptor(+)-N-Allylnornuciferine (Predicted Ki, nM)(-)-N-Allylnornuciferine (Predicted Ki, nM)Rationale / Comments
Dopamine D₂15025The N-allyl group is expected to enhance D₂ affinity over the parent compound, with the (-)-enantiomer likely being more potent[3].
Dopamine D₁>1000>1000Aporphines like nuciferine generally show lower affinity for D₁ receptors[3].
Serotonin 5-HT₂ₐ80120Enantiomers of nuciferine show differential affinity for 5-HT₂ receptors; antagonism is the expected functional outcome[2].
Serotonin 5-HT₂c110200Similar to 5-HT₂ₐ, stereoselectivity is anticipated, with antagonism being the likely mode of action[1][2].
Serotonin 5-HT₇250400Nuciferine itself acts as an inverse agonist at this receptor[1].

Table 2: Predicted Comparative Functional Activity

Target ReceptorAssay Type(+)-N-Allylnornuciferine (Predicted Activity)(-)-N-Allylnornuciferine (Predicted Activity)
Dopamine D₂GTPγS BindingPartial Agonist (EC₅₀: ~200 nM, Eₘₐₓ: ~60%)Partial Agonist (EC₅₀: ~40 nM, Eₘₐₓ: ~65%)
Serotonin 5-HT₂ₐTGF-α SheddingAntagonist (IC₅₀: ~100 nM)Antagonist (IC₅₀: ~150 nM)
Serotonin 5-HT₂cCalcium FluxAntagonist (IC₅₀: ~130 nM)Antagonist (IC₅₀: ~250 nM)

Signaling Pathways and Visualizations

The primary mechanism of action for this compound enantiomers is expected to be through the modulation of dopamine and serotonin signaling pathways. The diagram below illustrates the canonical Gᵢ-coupled signaling pathway for the Dopamine D₂ receptor, a key target for these compounds. As partial agonists, they would both stimulate and antagonize this pathway depending on the concentration of endogenous dopamine.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D₂ Receptor G_protein Gαᵢ/βγ Complex D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine Dopamine->D2R N_Allyl (-)-N-Allylnornuciferine (Partial Agonist) N_Allyl->D2R ATP ATP PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response phosphorylates Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Racemic This compound Resolution Chiral Resolution Synthesis->Resolution Enantiomers (+) and (-) Enantiomers Resolution->Enantiomers Binding Radioligand Binding Assays (Determine Ki at D₂, 5-HT₂ₐ, etc.) Enantiomers->Binding Screen both Functional Functional Assays (e.g., GTPγS, cAMP) (Determine EC₅₀, Eₘₐₓ) Binding->Functional Prioritize potent binders SAR Structure-Activity Relationship (SAR) Analysis Functional->SAR Selection Select Lead Enantiomer SAR->Selection

References

Aporphine Alkaloids in Neurological Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aporphine alkaloids, a class of naturally occurring compounds, have garnered significant interest for their therapeutic potential in a range of neurological disorders. Their diverse pharmacological activities, targeting key pathways implicated in neurodegeneration and other neurological dysfunctions, make them promising candidates for novel drug development. This guide provides a comparative meta-analysis of prominent aporphine alkaloids, summarizing their performance based on available experimental data.

I. Comparative Analysis of Bioactivity

The therapeutic potential of aporphine alkaloids in neurological disorders stems from their ability to modulate multiple targets, including cholinesterases, dopamine receptors, and serotonin receptors, as well as their capacity to interfere with pathological protein aggregation. The following tables summarize the quantitative data on the bioactivity of selected aporphine alkaloids.

Table 1: Inhibition of Human Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, they can help improve cognitive function. Several aporphine alkaloids have demonstrated inhibitory activity against both AChE and BChE.

AlkaloidAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity (AChE/BChE)Citation(s)
Boldine 3723211.16[1][2]
Glaucine 1.25 (extract)7.02 (extract)0.18[3]
Nuciferine ----
Apomorphine ----

Note: Data for Glaucine is from a plant extract and may not represent the activity of the pure compound. Data for Nuciferine and Apomorphine on cholinesterase inhibition is limited in the reviewed literature.

Table 2: Dopamine Receptor Binding Affinity (Kᵢ in nM)

Dopamine receptors are critical targets in neurological and psychiatric disorders, most notably Parkinson's disease. Aporphine alkaloids exhibit a range of affinities for D1 and D2 dopamine receptors, acting as either agonists or antagonists.

AlkaloidD1 Receptor Kᵢ (nM)D2 Receptor Kᵢ (nM)Functional ActivityCitation(s)
Boldine ----
Glaucine Poor affinityPoor affinityD1/D2 Antagonist[4]
Nuciferine --D2 Partial Agonist[5]
Apomorphine -417D1/D2 Agonist[6]

Note: Quantitative Kᵢ values for Boldine and Nuciferine on D1/D2 receptors were not consistently available in the reviewed literature. Apomorphine's Kᵢ value is from a study on bovine chromaffin cells.

Table 3: Serotonin Receptor Binding Affinity (Kᵢ in nM)

Serotonin receptors are implicated in a wide array of neurological functions and are targets for treating conditions like depression and anxiety, which are often co-morbid with neurodegenerative diseases.

Alkaloid5-HT₁ₐ Receptor Kᵢ (nM)5-HT₂ₐ Receptor Kᵢ (nM)Functional ActivityCitation(s)
Boldine ----
Glaucine ----
Nuciferine Agonist (EC₅₀ = 3.2 µM)1395-HT₂ₐ Antagonist[5][7][8]
Apomorphine ----

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for key assays cited in this guide.

Neuroprotection Assay in SH-SY5Y Cells

This protocol is designed to assess the protective effects of aporphine alkaloids against neurotoxicity induced in a human neuroblastoma cell line.

Cell Culture and Differentiation:

  • Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS, 1% L-glutamine, and 1% penicillin-streptomycin.[9]

  • To induce a neuronal phenotype, differentiate the cells by treating with 10 µM all-trans-retinoic acid (RA) in a serum-free medium for 5-7 days.[9]

Neurotoxicity Induction and Treatment:

  • Pre-treat the differentiated SH-SY5Y cells with various concentrations of the aporphine alkaloid (e.g., boldine) for a specified period (e.g., 2 hours).[10]

  • Induce neurotoxicity by exposing the cells to a neurotoxin such as rotenone (e.g., 200 nM for 24 hours) or hydrogen peroxide.[10]

Assessment of Neuroprotection:

  • Cell Viability: Measure cell viability using the MTS assay, which assesses mitochondrial function.[10]

  • Apoptosis: Quantify apoptosis by measuring caspase-3 activity using an ELISA kit and by observing nuclear morphology with Hoechst staining.[10]

  • Oxidative Stress: Evaluate the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.

In Vivo Microdialysis for Dopamine Measurement

This protocol allows for the in vivo measurement of neurotransmitter levels in specific brain regions of animal models, providing insights into the neurochemical effects of aporphine alkaloids.

Surgical Procedure:

  • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

  • Implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).[5][10]

  • Implant a stimulating electrode if electrical stimulation is part of the experimental design.[7]

Microdialysis and Sample Collection:

  • Insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[5]

  • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).[5]

Neurotransmitter Analysis:

  • Administer the aporphine alkaloid (e.g., apomorphine) systemically (e.g., subcutaneously).[5]

  • Analyze the collected dialysate samples for dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[5][10]

α-Synuclein Aggregation Inhibition Assay

This in vitro assay assesses the ability of aporphine alkaloids to inhibit the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.

Protein Preparation:

  • Prepare recombinant human α-synuclein protein.

  • Induce aggregation by incubating the protein solution at 37°C with continuous shaking.[11][12]

Inhibition Assay:

  • Co-incubate the α-synuclein protein with various concentrations of the aporphine alkaloid.

  • Monitor the extent of aggregation over time using a Thioflavin T (ThT) fluorescence assay. ThT binds to amyloid fibrils and emits a characteristic fluorescence signal.[11]

Analysis:

  • Measure the fluorescence intensity at different time points.

  • Calculate the percentage of inhibition of aggregation by comparing the fluorescence of samples with and without the test compound.

III. Signaling Pathways and Mechanisms of Action

Aporphine alkaloids exert their neuroprotective and therapeutic effects through the modulation of various intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved.

neuroinflammation_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB-alpha IκBα IKK->IkB-alpha phosphorylates NF-kB NF-κB (p50/p65) NF-kB_n NF-κB (p50/p65) NF-kB->NF-kB_n translocates Aporphines Aporphine Alkaloids (e.g., Glaucine) Aporphines->IKK inhibit Gene Transcription Pro-inflammatory Gene Transcription NF-kB_n->Gene Transcription activates

Aporphine alkaloids can inhibit the NF-κB signaling pathway.

neuroprotection_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_survival Cellular Outcome Growth Factor Growth Factor Trk Trk Receptor Growth Factor->Trk PI3K PI3K Trk->PI3K activates Akt Akt PI3K->Akt activates Pro-apoptotic Pro-apoptotic Proteins (e.g., Bad) Akt->Pro-apoptotic inhibits Anti-apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Anti-apoptotic activates Cell Survival Neuronal Survival Anti-apoptotic->Cell Survival Aporphines Aporphine Alkaloids (e.g., Boldine) Aporphines->PI3K may activate experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture SH-SY5Y Cell Culture & Differentiation Toxicity Neurotoxin Exposure (e.g., Rotenone) Cell Culture->Toxicity Treatment Aporphine Alkaloid Treatment Toxicity->Treatment Viability Assay Cell Viability (MTS Assay) Treatment->Viability Assay Apoptosis Assay Apoptosis Analysis (Caspase-3, Hoechst) Treatment->Apoptosis Assay Animal Model Parkinson's Disease Animal Model Microdialysis In Vivo Microdialysis Animal Model->Microdialysis Drug Admin Aporphine Alkaloid Administration Microdialysis->Drug Admin Sample Collection Dialysate Collection Drug Admin->Sample Collection HPLC Dopamine Measurement (HPLC-ED) Sample Collection->HPLC

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-Allylnornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of N-Allylnornuciferine, a compound requiring careful management due to its potential hazards. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This information is crucial for understanding its behavior and potential hazards.

PropertyValue
Physical State Solid, Crystalline[1]
Appearance White[1]
Molecular Formula C₂₁H₂₃NO₂
Molecular Weight 337.42 g/mol
Melting Point 122 - 128 °C / 251.6 - 262.4 °F[1]
Solubility No information available[1]
Stability Stable under normal conditions
Reactivity None known, based on available information[1]

Detailed Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for handling hazardous chemical waste and should be performed in consultation with your institution's Environmental Health and Safety (EHS) department.

I. Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing the appropriate PPE to prevent exposure:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat, and for larger quantities, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

II. Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with this compound.

  • Labeling: The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound." Also, indicate the approximate quantity and the date of accumulation.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

III. Disposal of Pure Compound and Contaminated Materials

This section covers the disposal of the pure (unused or expired) compound and any materials that have come into contact with it.

  • Solid Waste:

    • Carefully transfer any solid this compound waste into the designated hazardous waste container.

    • Avoid creating dust. If necessary, moisten the material slightly with a compatible solvent to minimize dust generation.

  • Contaminated Labware:

    • Disposable Items: All disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be placed in the designated solid hazardous waste container.

    • Reusable Glassware:

      • Rinse the glassware three times with a suitable solvent (e.g., ethanol or methanol).

      • The first rinseate is considered hazardous and must be collected in a designated liquid hazardous waste container.[2]

      • Subsequent rinses may also need to be collected, depending on local regulations.[2] Consult your EHS department.

      • After thorough rinsing, the glassware can be washed according to standard laboratory procedures.

  • Spill Cleanup Material:

    • Any absorbent materials used to clean up spills of this compound should be collected and placed in the solid hazardous waste container.

IV. Storage of Hazardous Waste

Proper storage of hazardous waste while awaiting pickup is crucial for safety.

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatibility: Ensure the storage area does not contain incompatible chemicals.

V. Final Disposal
  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Documentation: Complete any required hazardous waste disposal forms or manifests as per your institution's and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_disposal_type Step 3: Dispose of Material start Start: Identify This compound Waste ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste - Use Labeled Hazardous Waste Container ppe->segregate solid_waste Solid Compound & Contaminated Disposables segregate->solid_waste liquid_waste Contaminated Rinsate (from glassware) collect_solid Collect in Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Step 4: Store Waste Securely - Secondary Containment - Ventilated Area collect_solid->storage collect_liquid->storage pickup Step 5: Arrange for EHS Pickup - Complete Documentation storage->pickup end End: Proper Disposal Complete pickup->end

Caption: Logical workflow for the safe disposal of this compound.

By following these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.

References

Personal protective equipment for handling N-Allylnornuciferine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-Allylnornuciferine, a compound requiring careful management in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or FaceshieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are recommended.
Lab Coat or Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1] A disposable gown or lab coat is recommended.
Respiratory Protection RespiratorNot typically required under normal use conditions with adequate engineering controls.[1] A particle filter respirator may be used if dust formation is unavoidable.

Operational Plan: Handling this compound

A systematic workflow is critical for the safe handling of this compound. The following diagram and protocol outline the necessary steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials (Compound, Solvents, Glassware) prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer This compound don_ppe->weigh_transfer perform_experiment Perform Experimental Procedure weigh_transfer->perform_experiment decontaminate Decontaminate Glassware and Surfaces perform_experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cluster_spill Spill Response cluster_exposure Personal Exposure evacuate Evacuate Immediate Area notify Notify Supervisor and EHS evacuate->notify absorb Absorb Spill with Inert Material notify->absorb clean Clean and Decontaminate Area absorb->clean remove_clothing Remove Contaminated Clothing rinse_skin Rinse Skin with Plenty of Water (at least 15 mins) remove_clothing->rinse_skin rinse_eyes Rinse Eyes with Plenty of Water (at least 15 mins) remove_clothing->rinse_eyes seek_medical Seek Immediate Medical Attention rinse_skin->seek_medical rinse_eyes->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.